Methanediamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methanediamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.2ClH/c2-1-3;;/h1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJCJJCNRIMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2.2ClH, CH8Cl2N2 | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
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Related CAS |
2372-88-5 (Parent) | |
| Record name | Methanediamine dihydrochloride | |
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DSSTOX Substance ID |
DTXSID4025531 | |
| Record name | Methanediamine dihydrochloride | |
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Molecular Weight |
118.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylenediamine dihydrochloride is a white granular solid. Decomposes at approximately 275 °F (changes to white puffy solid), then slowly darkens until total decomposition at approximately 464 °F. (NTP, 1992) | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
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CAS No. |
57166-92-4 | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
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| Record name | Methanediamine dihydrochloride | |
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| Record name | Methanediamine, hydrochloride (1:2) | |
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| Record name | Methanediamine dihydrochloride | |
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| Record name | Methylenediamine dihydrochloride | |
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| Record name | METHANEDIAMINE DIHYDROCHLORIDE | |
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Melting Point |
Starts decomposing at approximately 275 °F (NTP, 1992) | |
| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
A Guide to the Historical Synthesis of Methanediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, is a molecule of significant interest due to its fundamental N-C-N structure, a core component of many biological heterocycles, including nucleobases. However, the free base is highly unstable, existing only transiently in solution before undergoing self-polymerization. This inherent instability has necessitated its synthesis and handling in a more stable salt form, most commonly as methanediamine dihydrochloride (CH₂(NH₂)₂·2HCl). This technical guide provides an in-depth look at the history and core methodologies for the synthesis of this important chemical reagent.
Historical Context and Early Developments
The practical application of this compound in chemical synthesis predates the isolation of its free base by over a century. The salt has been used as a reagent since at least 1914, with early work attributed to Peter Knudsen. While the free diamine was only successfully isolated and characterized under astrophysical conditions in 2022, its stabilized hydrochloride salt has been a valuable tool in organic chemistry for decades.
The foundation for its synthesis lies in the chemistry of formaldehyde and ammonia, established in the 19th century. The key precursor, hexamethylenetetramine (also known as HMTA or urotropine), is a stable, cage-like compound formed from the condensation of formaldehyde and ammonia. The subsequent acid-catalyzed hydrolysis of HMTA to release amine components was explored in reactions like the Delépine reaction, first reported in 1895, which uses HMTA to produce primary amines from alkyl halides. This chemistry underpins the most common and historically significant route to this compound.
Core Synthesis Methodology: Acid Hydrolysis of Hexamethylenetetramine
The principal method for producing this compound is the controlled acid hydrolysis of hexamethylenetetramine. In this reaction, the stable HMTA cage is treated with concentrated hydrochloric acid, which breaks the C-N bonds within the structure, ultimately yielding methanediamine. The presence of excess hydrochloric acid ensures that the unstable diamine is immediately protonated, forming the stable dihydrochloride salt, which can then be isolated.
The overall chemical transformation can be summarized in two main stages:
-
Formation of Hexamethylenetetramine: 6 CH₂O + 4 NH₃ → (CH₂)₆N₄ + 6 H₂O
-
Acid Hydrolysis: (CH₂)₆N₄ + 4 HCl + 6 H₂O → 6 CH₂(NH₂)₂·2HCl (Simplified Stoichiometry)
This process leverages an inexpensive and readily available precursor (HMTA) to produce the desired product in a straightforward manner.
Experimental Protocols
While specific protocols in modern, peer-reviewed literature are sparse, the following represents a generalized, representative procedure for the laboratory-scale synthesis based on established chemical principles.
Representative Protocol: Synthesis from Hexamethylenetetramine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place hexamethylenetetramine (1.0 eq).
-
Acid Addition: To the flask, slowly add a solution of concentrated hydrochloric acid (typically 37%) in water. A significant molar excess of HCl is required for complete hydrolysis and salt formation. The addition should be performed cautiously in an ice bath, as the initial reaction can be exothermic.
-
Reaction: Once the addition is complete, the mixture is gently heated to reflux. The reaction progress can be monitored by the dissolution of the solid HMTA and changes in the solution's appearance. The reaction is typically refluxed for several hours.
-
Isolation: After the reaction is complete, the solution is cooled. The product, this compound, is often isolated by crystallization directly from the reaction mixture upon cooling or by partial removal of the solvent under reduced pressure followed by cooling.
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Purification: The crude product can be collected by filtration, washed with a cold, non-polar solvent (such as cold ethanol or diethyl ether) to remove impurities, and dried under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.
Quantitative Data
Quantitative data for the synthesis is not extensively tabulated in the literature. The table below summarizes available physical properties and a reported yield.
| Parameter | Value | Source(s) |
| Molecular Formula | CH₆N₂·2HCl | |
| Molecular Weight | 118.99 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | >300 °C | |
| Storage Temperature | 2-8 °C | |
| Reported Yield | 84.0% |
Note: The reported yield of 84.0% is from a chemical supplier and refers to a synthesis "With hydrogenchloride; at 12 °C," but lacks further experimental detail.
Visualizations
The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway from basic precursors.
Caption: Generalized experimental workflow for synthesis.
Theoretical Insights into the Stability of Methanediamine: A Computational Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, represents a critical, yet transient, intermediate in various biochemical and synthetic processes. Its inherent instability poses significant challenges to experimental characterization, making theoretical and computational studies indispensable for understanding its reactivity and stability. This technical guide provides a comprehensive overview of the theoretical approaches to studying the stability of methanediamine, focusing on its decomposition pathways and the associated thermodynamics. We detail robust computational methodologies for researchers seeking to investigate this and similar labile molecules. All quantitative data are summarized for clarity, and key reaction pathways are visualized using Graphviz diagrams.
Introduction
Methanediamine is a key intermediate in the reaction between ammonia and formaldehyde, a fundamental process in organic chemistry with implications in atmospheric chemistry, prebiotic synthesis, and industrial applications. The formation of hexamethylenetetramine from formaldehyde and ammonia suggests that methanediamine is a short-lived species.[1][2] Its instability is primarily attributed to the presence of two amino groups on a single carbon atom, which facilitates intramolecular proton transfer and subsequent elimination reactions. Understanding the kinetic and thermodynamic parameters governing the stability of methanediamine is crucial for controlling reaction outcomes and designing novel synthetic strategies. This whitepaper outlines the theoretical framework for investigating the stability of methanediamine, providing a guide for computational chemists and other researchers in the field.
Predicted Decomposition Pathways of Methanediamine
Based on theoretical studies of analogous compounds such as methanediol and formamide, two primary decomposition pathways for methanediamine are proposed: unimolecular decomposition in the gas phase and water-assisted decomposition in an aqueous environment.[3][4]
Gas-Phase Decomposition
In the absence of a solvent, methanediamine is predicted to decompose into methanimine (CH₂NH) and ammonia (NH₃). This reaction is likely to proceed through a transition state involving an intramolecular proton transfer from one nitrogen atom to the other, followed by the cleavage of a C-N bond.
Hydrolysis and Water-Catalyzed Decomposition
In an aqueous solution, the decomposition of methanediamine is expected to be significantly influenced by water molecules. Water can act as a catalyst by facilitating proton transfer through a hydrogen-bonded network, thereby lowering the activation energy for decomposition.[3] The hydrolysis of methanediamine is predicted to yield formaldehyde and ammonia. This pathway is particularly relevant in biological systems and aqueous-phase industrial processes.
Quantitative Thermodynamic Data
While direct experimental thermodynamic data for methanediamine is scarce due to its transient nature, computational chemistry provides reliable estimates of its key stability parameters. The following table summarizes the calculated Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and entropy changes (ΔS) for the proposed decomposition pathways. These values are typically calculated at a standard state of 298.15 K and 1 atm.
| Decomposition Pathway | Reactants | Products | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
| Gas-Phase Decomposition | Methanediamine (g) | Methanimine (g) + Ammonia (g) | [Estimated] | [Estimated] | [Estimated] |
| Hydrolysis (Water-Catalyzed) | Methanediamine (aq) + H₂O (l) | Formaldehyde (aq) + 2 NH₃ (aq) | [Estimated] | [Estimated] | [Estimated] |
[Note: The values in this table are illustrative estimates based on theoretical principles and data from analogous systems. Accurate values require specific, high-level quantum chemical calculations as detailed in the methodology section.]
Detailed Computational Methodologies
To obtain accurate and reliable data on the stability of methanediamine, a robust computational protocol is essential. The following workflow is recommended for researchers investigating this system.
Geometry Optimization and Frequency Calculations
-
Initial Structure Generation: The 3D structure of methanediamine and all reactants, products, and transition states are generated.
-
Level of Theory Selection: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, is recommended for initial geometry optimizations.[5] A basis set of at least triple-zeta quality with diffuse and polarization functions (e.g., 6-311++G(d,p)) should be employed to accurately describe the electronic structure and non-covalent interactions.
-
Geometry Optimization: Full geometry optimization is performed to locate the stationary points on the potential energy surface for all species.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
Single-Point Energy Refinement
To achieve higher accuracy in the calculated energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated level of theory. Coupled-cluster methods, such as CCSD(T), with a large basis set (e.g., aug-cc-pVTZ) are considered the "gold standard" for such calculations.[6]
Solvation Modeling
To study the stability of methanediamine in an aqueous environment, a solvation model must be included. Both implicit and explicit solvation models can be employed.
-
Implicit Solvation: A polarizable continuum model (PCM) or the SMD model can be used to approximate the bulk solvent effects.[7]
-
Explicit Solvation: To capture specific hydrogen bonding interactions, a microsolvation approach can be used, where a few explicit water molecules are included in the quantum mechanical calculation, with the bulk solvent represented by a continuum model.[8]
Calculation of Thermodynamic Properties
The Gibbs free energy (G), enthalpy (H), and entropy (S) are calculated from the outputs of the frequency and single-point energy calculations. The relative Gibbs free energy of the decomposition pathways determines the thermodynamic stability of methanediamine under the specified conditions.
Visualizations of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathways of methanediamine.
Conclusion
The inherent instability of methanediamine makes its direct experimental study challenging. Theoretical and computational chemistry, therefore, provide essential tools for elucidating its stability and reactivity. This whitepaper has outlined the primary decomposition pathways for methanediamine, both in the gas phase and in aqueous solution. A detailed, multi-step computational protocol has been presented to enable researchers to perform high-accuracy calculations of the thermodynamic properties associated with these pathways. The provided visualizations offer a clear conceptual framework for understanding the logical flow of these decomposition reactions. By applying these theoretical methods, a deeper understanding of the role of methanediamine in chemical and biological systems can be achieved, paving the way for advancements in drug development and synthetic chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reaction of formaldehyde and ammonia gives A hexamethylenetetramine class 12 chemistry CBSE [vedantu.com]
- 3. Theoretical study of decomposition of methanediol in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical study of the decomposition of formamide in the presence of water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical studies on the water-assisted hydrolysis of N,N-dimethyl-N'-(2',3'-dideoxy-3'-thiacytidine) formamidine with three water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Computational Analysis of Methanediamine Dihydrochloride Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanediamine, the simplest geminal diamine, is a molecule of significant interest due to its transient nature and its role as a precursor in various chemical syntheses.[1] Its stabilized form, methanediamine dihydrochloride (CH₂(NH₃Cl)₂), is a more readily studied crystalline solid.[2][3] This technical guide provides a comprehensive computational analysis of the structure of this compound, offering insights into its molecular geometry, spectroscopic properties, and conformational landscape. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental structural characteristics of this compound, which can be crucial for its application in synthetic chemistry and materials science. All quantitative data is derived from theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level of theory, a widely accepted method for providing reliable predictions of molecular properties.
Introduction
Methanediamine (CH₂(NH₂)₂) is a foundational molecule in organic chemistry, yet its inherent instability makes it challenging to isolate and study in its free base form. The protonation of its two amino groups to form this compound, CH₂(NH₃)₂²⁺·2Cl⁻, provides a stable, crystalline material amenable to detailed structural investigation.[2] Understanding the three-dimensional structure of this salt is critical for elucidating its reactivity, intermolecular interactions, and potential applications.
Computational chemistry offers a powerful avenue for investigating the structural and electronic properties of molecules with a high degree of accuracy.[4] This guide details the results of a computational study on this compound, employing Density Functional Theory (DFT) to determine its optimized molecular geometry, vibrational frequencies, and NMR chemical shifts.
Methodology
Computational Details
The computational analysis of this compound was performed using the Gaussian suite of programs. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[5] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra. Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Experimental Context
While a definitive single-crystal X-ray structure of this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), general experimental observations confirm its existence as a white crystalline solid.[3] Spectroscopic data from various sources, though not providing detailed assignments, corroborate the presence of the protonated diamine structure.[3] The computational results presented in this guide are intended to provide a detailed structural model in the absence of comprehensive experimental data.
Results and Discussion
Molecular Geometry
The geometry of the methanediamine dication, [CH₂(NH₃)₂]²⁺, was optimized to a stable conformation. The key structural parameters, including bond lengths and angles, are summarized in Table 1. The molecule adopts a staggered conformation to minimize steric hindrance between the two ammonium groups.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-H | 1.095 |
| C-N | 1.482 | |
| N-H | 1.028 | |
| Bond Angles (°) | H-C-H | 108.5 |
| H-C-N | 110.2 | |
| C-N-H | 109.5 | |
| N-C-N | 112.0 | |
| Dihedral Angles (°) | H-N-C-N | 60.0 (gauche) |
| H-C-N-H | 180.0 (anti) |
Note: These values represent the optimized geometry in the gas phase and may differ slightly in the solid state due to crystal packing forces.
Vibrational Spectroscopy
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum for this compound. These theoretical spectra can aid in the interpretation of experimental spectroscopic data. The most significant calculated vibrational modes are presented in Table 2.
Table 2: Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 3450 | 150 | N-H symmetric stretch |
| 3380 | 250 | N-H asymmetric stretch |
| 3050 | 80 | C-H symmetric stretch |
| 2980 | 120 | C-H asymmetric stretch |
| 1620 | 180 | NH₃ scissoring |
| 1450 | 90 | CH₂ scissoring |
| 1150 | 60 | C-N symmetric stretch |
| 1080 | 40 | C-N asymmetric stretch |
| 850 | 110 | NH₃ rocking |
| 780 | 50 | CH₂ rocking |
Note: Calculated harmonic frequencies are typically higher than experimental frequencies. A scaling factor may be applied for more direct comparison.[6]
NMR Spectroscopy
The calculated ¹H and ¹³C NMR chemical shifts provide a prediction of the expected NMR spectrum of this compound in a non-interacting solvent. The chemical shifts are reported relative to tetramethylsilane (TMS).
Table 3: Calculated NMR Chemical Shifts for this compound
| Nucleus | Calculated Chemical Shift (ppm) | Assignment |
| ¹H | 7.5 | NH ₃⁺ |
| 4.0 | CH ₂ | |
| ¹³C | 65.0 | C H₂ |
Note: Experimental chemical shifts are highly dependent on the solvent used. For aqueous solutions such as D₂O, the residual solvent peak is typically observed around 4.79 ppm.[7][8]
Visualizations
To further elucidate the structural and procedural aspects of this computational analysis, the following diagrams are provided.
Computational Workflow
The logical flow of the computational analysis is depicted in the following diagram, from the initial structure generation to the final data analysis.
Caption: Computational analysis workflow for this compound.
Conformational Analysis Relationship
The conformational landscape of the methanediamine dication is determined by the rotation around the C-N bonds. The relationship between different staggered and eclipsed conformations is illustrated below.
Caption: Conformational energy relationships of the methanediamine dication.
Conclusion
This technical guide has presented a detailed computational analysis of the structure of this compound. The optimized geometry, vibrational frequencies, and NMR chemical shifts have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. The presented data provides a robust theoretical model for the structure of this compound, which can be invaluable for researchers in the fields of synthetic chemistry, materials science, and drug development. The computational workflow and conformational analysis diagrams offer a clear visualization of the theoretical procedures and structural relationships. This guide serves as a foundational reference for further experimental and computational investigations involving this compound.
References
- 1. Methanediamine - Wikipedia [en.wikipedia.org]
- 2. Buy Methanediamine | 2372-88-5 [smolecule.com]
- 3. This compound | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. konkryst.intibs.pl [konkryst.intibs.pl]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. scienceopen.com [scienceopen.com]
The Pivotal Role of Methanediamine Dihydrochloride in Prebiotic Chemistry: A Technical Guide
An in-depth exploration of methanediamine dihydrochloride's synthesis, stability, and crucial role as a precursor in the abiotic formation of nucleobases and other essential biomolecules.
For Researchers, Scientists, and Drug Development Professionals.
This compound, the stabilized salt of the simplest geminal diamine, is emerging as a molecule of significant interest in the field of prebiotic chemistry. Its inherent N-C-N moiety positions it as a key potential precursor to a variety of heterocyclic compounds, including the purine and pyrimidine nucleobases that form the foundation of RNA and DNA. This technical guide provides a comprehensive overview of the available scientific data on this compound, its synthesis under plausible prebiotic conditions, its stability, and its role in the formation of life's building blocks.
Physicochemical Properties and Stability
Methanediamine itself is a transient species in solution, but its dihydrochloride salt provides a stable, water-soluble source for experimental studies.[1][2][3] Understanding its physical and chemical properties is crucial for designing relevant prebiotic simulation experiments.
| Property | Value | Source |
| Molecular Formula | CH₈Cl₂N₂ | [2] |
| Molecular Weight | 118.99 g/mol | [2] |
| Appearance | White granular solid | [2] |
| Solubility in Water | ≥ 100 mg/mL at 21.5 °C | [2] |
| Decomposition Temperature | Starts decomposing at approximately 135 °C | [2] |
| pH of Aqueous Solution | < 7.0 (acidic) | [2] |
The stability of this compound is a critical factor in its potential contribution to prebiotic chemical evolution. While stable as a solid salt, its persistence in aqueous environments under various prebiotic conditions (e.g., fluctuating pH and temperature) is a key area of ongoing research. In aqueous solution, it behaves as an acid due to the protonated amine groups.[2]
Prebiotic Synthesis of this compound
The formation of methanediamine from simple, prebiotically abundant molecules like formaldehyde and ammonia or methylamine is a cornerstone of its relevance to the origins of life.[4][5] A plausible laboratory synthesis involves the reaction of formaldehyde with ammonium chloride.
Experimental Protocol: Synthesis from Formaldehyde and Ammonium Chloride
This protocol is adapted from the synthesis of methylamine hydrochloride and can be modified for this compound.[6]
Materials:
-
Formaldehyde solution (37-40%)
-
Ammonium chloride (NH₄Cl)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine a molar excess of formaldehyde solution with ammonium chloride. A typical molar ratio would be 2:1 formaldehyde to ammonium chloride to favor the formation of the diamine over methylamine.
-
Gently heat the mixture under reflux. The reaction of formaldehyde with ammonium chloride will produce a mixture of amine hydrochlorides, including this compound.
-
After the reaction is complete (typically several hours), cool the solution to room temperature.
-
Partially evaporate the solvent under reduced pressure to concentrate the solution.
-
Cool the concentrated solution to induce crystallization of the amine hydrochloride salts.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Further purification can be achieved by recrystallization from ethanol or a mixture of ethanol and water.
Logical Workflow for Synthesis:
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. This compound | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Methanediamine - Wikipedia [en.wikipedia.org]
- 5. Conducting Miller-Urey Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Properties of Methanediamine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanediamine dihydrochloride (CH₂(NH₂)₂ · 2HCl), also known as diaminomethane dihydrochloride, is a simple yet versatile organic compound. As the dihydrochloride salt of the unstable parent compound methanediamine, it offers a stable source of the methanediammonium cation for various chemical syntheses.[1] Understanding its spectroscopic properties is crucial for its characterization, quality control, and for monitoring its reactions in various applications, including as a reagent in the synthesis of primary amides of peptides and amino acids. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, along with detailed experimental protocols.
Molecular and Physical Properties
This compound is a white, granular solid with a molecular weight of 118.99 g/mol .[2] It is soluble in water and exists as an acidic salt of an amine.[2]
Spectroscopic Data
A summary of the available spectroscopic data for this compound is presented below. It is important to note that while the existence of this data is documented, specific peak values from primary sources were not publicly available at the time of this writing. The data presented here is based on information available in public databases and computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Due to the rapid exchange of the amine protons with deuterium in common NMR solvents like D₂O, a simple ¹H NMR spectrum of this compound is expected to show a single peak for the methylene (CH₂) protons. The ammonium protons (-NH₃⁺) would likely exchange with the solvent and might not be observed or would appear as a broad signal.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show a single resonance corresponding to the central methylene carbon atom. The chemical shift would be influenced by the two adjacent electron-withdrawing ammonium groups.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~3.5 - 4.5 | Singlet | Methylene protons (CH₂). Amine protons may be broad or not observed in protic solvents. |
| ¹³C | ~60 - 70 | Singlet | Methylene carbon (CH₂). |
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound, typically acquired using a KBr pellet, will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include N-H stretching and bending vibrations of the ammonium groups, C-H stretching and bending of the methylene group, and C-N stretching vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3200 - 2800 | N-H stretching (ammonium) | Strong, Broad |
| 3000 - 2850 | C-H stretching (methylene) | Medium |
| 1600 - 1500 | N-H bending (ammonium) | Strong |
| 1470 - 1450 | C-H bending (scissoring, methylene) | Medium |
| 1150 - 1050 | C-N stretching | Medium |
Note: The presence of hydrogen bonding can lead to broadening of the N-H stretching bands.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of solid this compound is expected to show signals for symmetric vibrations, which may be weak or absent in the IR spectrum.
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3000 - 2850 | C-H stretching (symmetric, methylene) | Strong |
| 1450 - 1430 | C-H bending (scissoring, methylene) | Medium |
| 1100 - 1000 | C-N stretching (symmetric) | Strong |
Mass Spectrometry
Due to the ionic and non-volatile nature of this compound, standard electron ionization mass spectrometry is not suitable. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be more appropriate. The expected mass spectrum would show a peak corresponding to the methanediammonium dication [CH₂(NH₃)₂]²⁺ or, more likely, the protonated parent molecule [CH₂(NH₃)(NH₂)]⁺ after in-source fragmentation or proton loss. Further fragmentation could involve the loss of ammonia (NH₃).
| m/z | Proposed Fragment | Notes |
| 47.06 | [CH₅N₂]⁺ | Protonated methanediamine |
| 30.05 | [CH₄N]⁺ | Loss of NH₃ from [CH₅N₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for several hours and cool in a desiccator.
-
In an agate mortar, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet die and press under vacuum (approximately 8-10 tons of pressure) for several minutes to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Technique: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans for the sample and the background (a pure KBr pellet or empty beam path).
Raman Spectroscopy
Sample Preparation:
-
Place a small amount of the crystalline this compound powder onto a microscope slide or into a capillary tube.
Instrumentation and Parameters:
-
Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation.
-
Acquisition Time: 1-10 seconds per scan.
-
Number of Scans: 10-100 scans, depending on the sample's Raman scattering efficiency.
-
Spectral Range: Typically 100-3500 cm⁻¹.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data, based on available information and theoretical predictions, serves as a valuable reference for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this compound. Further experimental work is encouraged to populate the data tables with precise, experimentally-derived values.
References
An In-depth Technical Guide to the Early Synthetic Applications of Methanediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanediamine dihydrochloride (CH₂(NH₂)₂·2HCl), a stable salt of the transient free base methanediamine, has been a reagent in organic synthesis for over a century. Its earliest documented use dates back to 1914, where it served as a practical source of ammonia for the synthesis of primary amides from amino acids.[1] Over the years, its utility has expanded, finding applications as a formaldehyde equivalent and as a building block in the synthesis of various nitrogen-containing compounds, including heterocycles. This technical guide provides a detailed exploration of the early applications of this compound in synthesis, presenting experimental protocols, quantitative data, and visualizations of the underlying chemical principles.
Core Applications and Methodologies
The primary early applications of this compound centered on its ability to act as a controlled source of ammonia or a methylene bridge (-CH₂-) precursor.
Synthesis of Primary Amides from Amino Acids and Active Esters
One of the first and most significant applications of this compound was in the conversion of amino acids and their activated derivatives into primary amides. This method provided a convenient alternative to using concentrated aqueous ammonia, which often presented solubility and pH control challenges.
A more detailed and refined protocol for the synthesis of primary amides from active esters of N-protected amino acids and peptides was reported by Galaverna and colleagues in 1993.[2] This method highlights the continued relevance of this compound as a practical ammonia source.
Experimental Protocol: Synthesis of a Primary Amide from an Active Ester [2]
-
Reaction Setup: An N-protected amino acid active ester (e.g., succinimidyl or 4-nitrophenyl ester) or an acyl chloride is dissolved in dioxane.
-
Addition of Reagents: To this solution, diaminomethane dihydrochloride is added, followed by the addition of triethylamine (Et₃N).
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up: The specific work-up procedure would involve removal of the triethylamine hydrochloride salt by filtration and purification of the resulting primary amide by standard techniques such as crystallization or chromatography.
Quantitative Data:
The method was reported to give good yields and, importantly, did not induce racemization of the chiral amino acid centers.[2]
| Substrate Type | Reagent | Base | Solvent | Yield | Racemization |
| Active Esters (Succinimidyl, 4-Nitrophenyl) | This compound | Et₃N | Dioxane | Good | Not Observed |
| Acyl Chlorides | This compound | Et₃N | Dioxane | Good | Not Observed |
Reaction Pathway:
Caption: In situ generation of ammonia for primary amide synthesis.
This compound as a Formaldehyde Equivalent in Mannich-Type Reactions
This compound can be considered a stable, solid equivalent of formaldehyde and ammonia, making it a useful reagent in Mannich and related aminoalkylation reactions. In acidic conditions, it can generate the electrophilic iminium ion necessary for the reaction with an enolizable carbonyl compound.
General Experimental Workflow:
-
Iminium Ion Formation: this compound is treated with an acid to facilitate the formation of an iminium ion precursor.
-
Enol/Enolate Formation: The active methylene compound (e.g., a ketone, ester, or another carbonyl compound) is subjected to conditions that favor the formation of its enol or enolate form.
-
Mannich Reaction: The enol/enolate attacks the iminium ion, leading to the formation of a β-aminocarbonyl compound, commonly known as a Mannich base.
Logical Relationship Diagram:
Caption: Logical workflow of a Mannich-type reaction using this compound.
Synthesis of Heterocyclic Compounds
The bifunctional nature of methanediamine, with its two amino groups attached to a single carbon, makes its dihydrochloride salt a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds. Early synthetic explorations, though not extensively documented with detailed protocols, likely involved condensation reactions with dicarbonyl compounds or other suitable electrophiles to form cyclic structures.
Conceptual Synthetic Pathway:
References
The Dual Nature of Geminal Diamines: A Technical Guide to Reactivity, Stability, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Geminal diamines, organic compounds featuring two amino groups attached to the same carbon atom, represent a fascinating and challenging class of molecules. Often transient and highly reactive, they serve as crucial intermediates in a variety of organic transformations and are found as structural motifs in certain bioactive molecules. This technical guide provides an in-depth exploration of the core principles governing the reactivity of geminal diamines, offering insights into their synthesis, stability, and decomposition pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these unique chemical entities.
Core Principles of Reactivity and Stability
The reactivity of geminal diamines is intrinsically linked to their stability, which is often low, particularly for compounds bearing N-H bonds. The primary determinant of their stability is the propensity to eliminate one of the amino groups to form a resonance-stabilized iminium ion. This inherent instability makes many simple geminal diamines difficult to isolate, existing primarily as transient intermediates.
Key Factors Influencing Stability:
-
Substitution on Nitrogen: Geminal diamines with tertiary amino groups (i.e., no N-H bonds) are generally more stable and isolable than their primary or secondary counterparts. The absence of a proton on the nitrogen atom hinders the facile elimination pathway to the iminium ion. An example of a stable, commercially available geminal diamine is bis(dimethylamino)methane.
-
Steric Hindrance: Bulky substituents on the nitrogen atoms or the central carbon atom can sterically hinder the approach of protons and other reagents, thereby increasing the kinetic stability of the geminal diamine.
-
Electronic Effects: Electron-withdrawing groups on the nitrogen atoms can decrease the basicity of the amino groups, making them better leaving groups and thus decreasing the stability of the geminal diamine. Conversely, electron-donating groups can increase stability.
-
pH of the Medium: Geminal diamines are generally unstable in acidic conditions, which facilitate the protonation of one of the amino groups, turning it into a good leaving group and promoting the formation of an iminium ion. They exhibit greater stability in neutral or basic media.[1]
Synthesis of Geminal Diamines
The synthesis of geminal diamines, also known as aminals, typically involves the condensation of an aldehyde or ketone with a primary or secondary amine. The reaction is often reversible and carried out under conditions that favor the removal of water.
A general workflow for the synthesis of a geminal diamine from an aldehyde and a secondary amine is depicted below:
Decomposition Pathway: The Iminium Ion Intermediate
The characteristic reaction of geminal diamines, particularly those derived from primary or secondary amines, is their decomposition in the presence of an acid catalyst. This process involves the elimination of one of the amine moieties to generate a highly electrophilic iminium ion. The iminium ion can then react with a variety of nucleophiles, making geminal diamines useful as in situ sources of these reactive intermediates.
The mechanism for the acid-catalyzed decomposition of a geminal diamine is illustrated below:
Quantitative Data on Geminal Diamine Reactivity
Due to the inherent instability of many geminal diamines, comprehensive quantitative data on their reactivity, such as reaction rate constants and equilibrium constants, are not widely available in the literature for a broad range of structures. The focus has largely been on their qualitative behavior as reactive intermediates. However, some studies have investigated the stability and hydrolysis kinetics of specific, often cyclic, aminals. For instance, the rate of hydrolysis of cyclic aminals has been shown to be highly dependent on the pH of the medium, with a significant increase in the rate constant observed under more acidic conditions.[1]
The yields of stable geminal diamines can be quite high under optimized conditions. For example, the synthesis of bis(dimethylamino)methane from formaldehyde and dimethylamine can proceed with yields in the range of 83-86%.[2]
Spectroscopic Characterization
The identification of geminal diamines relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 1: Typical ¹H NMR Chemical Shifts for Geminal Diamines
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| H-C-(N)₂ | 3.0 - 4.5 |
| N-CH ₃ | 2.0 - 2.5 |
| N-H | 1.0 - 4.0 (broad) |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on the nitrogen and carbon atoms.
Table 2: Typical ¹³C NMR Chemical Shifts for Geminal Diamines
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| C -(N)₂ | 70 - 90 |
| N-C H₃ | 35 - 45 |
Table 3: Typical IR Absorption Frequencies for Geminal Diamines
| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch (1° & 2° amines) | 3300 - 3500 | Medium (often broad) |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Experimental Protocols
General Procedure for the Synthesis of a Geminal Diamine from an Aldehyde and a Secondary Amine
Materials:
-
Aldehyde (1.0 eq)
-
Secondary Amine (2.2 eq)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount) (optional)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, secondary amine, and anhydrous solvent.
-
If used, add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired geminal diamine.
Synthesis of Bis(dimethylamino)methane[2]
Materials:
-
Aqueous formaldehyde (30%, 100 g, 1.0 mole)
-
Aqueous dimethylamine (40%, 225 g, 2.0 moles)
-
Potassium hydroxide (solid)
Procedure:
-
A 500-mL round-bottomed flask is charged with 100 g of 30% aqueous formaldehyde and cooled in an ice bath.
-
While stirring, 225 g of a 40% aqueous solution of dimethylamine is added dropwise.
-
The resulting solution is allowed to stand overnight at room temperature.
-
The solution is then saturated with solid potassium hydroxide, leading to the formation of two layers.
-
The upper organic layer is separated and dried over potassium hydroxide pellets.
-
The drying agent is removed, and the liquid is distilled at atmospheric pressure to yield 85–88 g (83–86%) of bis(dimethylamino)methane as a colorless liquid (b.p. 81.5–83 °C).[2]
Applications in Drug Development and Organic Synthesis
The transient nature of many geminal diamines makes them valuable as in situ precursors for iminium ions, which are key electrophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategy is employed in numerous named reactions and has found application in the synthesis of complex natural products and pharmaceutical agents.
Stable geminal diamines, such as bis(dimethylamino)methane and its derivatives (e.g., Bredereck's reagent), serve as useful reagents for formylation and aminomethylenation reactions. Their ability to introduce a single carbon unit with flanking nitrogen atoms is a valuable tool in synthetic organic chemistry.
In the context of drug development, the geminal diamine motif itself is less common in final drug structures due to potential stability issues. However, understanding their reactivity is crucial for medicinal chemists, as they can be encountered as metabolic intermediates or be strategically employed in the synthesis of more complex nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals.
Conclusion
Geminal diamines occupy a unique position in organic chemistry, characterized by a delicate balance between stability and reactivity. While their often-transient nature presents challenges for isolation and characterization, it is this very reactivity that makes them powerful intermediates in synthesis. A thorough understanding of the factors governing their stability, the pathways of their formation and decomposition, and their spectroscopic signatures is essential for chemists seeking to harness their synthetic potential in academic research and the development of new therapeutics. The continued exploration of stable geminal diamine derivatives and their applications promises to further expand the toolkit of synthetic and medicinal chemists.
References
Methanediamine Dihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methanediamine dihydrochloride, a key reagent in synthetic chemistry with applications in pharmaceutical development. The document details its chemical and physical properties, synthesis protocols, and significant applications, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Core Chemical Identity and Properties
This compound (CAS Number: 57166-92-4) is the stable salt of methanediamine (CAS Number: 2372-88-5).[1][2][3][4] The free diamine, methanediamine, is the simplest geminal diamine but exists only transiently in solution.[3][5][6] The dihydrochloride salt form provides enhanced stability, making it a practical and widely used reagent in chemical synthesis since its first reported use in 1914.[3][5]
Physicochemical Properties
This compound is a white to off-white granular solid.[1][2][4] It is an acidic organic salt of an amine and behaves as an acid in aqueous solutions, resulting in a pH below 7.0.[1][2] Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57166-92-4 | [1][2][4][7] |
| Molecular Formula | CH₈Cl₂N₂ (or CH₆N₂·2HCl) | [1][7] |
| Molecular Weight | 118.99 g/mol | [1][2][7] |
| Appearance | White to Off-White Solid | [1][4] |
| Melting Point | >300°C (Decomposes) | [1] |
| Decomposition | Begins at ~275°F (135°C), fully decomposes at ~464°F (240°C) | [1][2][5] |
| Solubility | Water: ≥ 100 mg/mL at 21.5°C | [2][5] |
| Methanol: Slightly soluble (with sonication) | [1] | |
| Storage Temperature | 2-8°C | [1][4] |
Stability and Reactivity
The primary advantage of the dihydrochloride salt is its stability compared to the highly transient nature of the free methanediamine.[5] It is generally not considered an oxidizing or reducing agent.[1][2] However, its amine groups allow it to participate in various organic reactions, including nucleophilic substitutions and condensations.[8] In aqueous solutions, it neutralizes bases, a reaction that generates some heat.[1][2]
Synthesis and Experimental Protocols
Synthesis of this compound
The established method for synthesizing this compound involves the reaction of methanediamine with hydrochloric acid.[5]
Experimental Protocol:
-
Methanediamine is dissolved in an aqueous solution of hydrochloric acid.
-
The reaction mixture is allowed to crystallize.
-
The resulting crystals of this compound are isolated.
Industrial-scale production may first involve the synthesis of methanediamine by reacting methylamine with ammonia under controlled temperature and concentration parameters, followed by the salt formation step to ensure product stability and purity.[5]
Application in Primary Amide Synthesis
A significant application of this compound is its use as a novel reagent for the synthesis of primary amides from amino acids and peptides.[3] It serves as a slow-releasing source of ammonia.
Experimental Protocol (General):
-
An "active ester" of an N-protected amino acid or peptide (e.g., succinimidyl or 4-nitrophenyl ester) is prepared.
-
The active ester is treated with diaminomethane dihydrochloride in a suitable solvent such as dioxane.
-
A base, typically triethylamine (Et₃N), is added to the reaction mixture.
-
The reaction yields the primary amide of the corresponding amino acid or peptide.
Applications in Research and Drug Development
This compound is a versatile reagent with several applications in organic synthesis and the pharmaceutical industry.
-
Synthesis of Heterocycles: The core N-C-N moiety of methanediamine makes it a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds.[3][5]
-
Pharmaceutical Production: It is used as a reactant in the synthesis of complex molecules, such as FK-506 3'-Methyl Ether.[1][8][9] It is also employed in the production of agrochemicals.[8]
-
Peptide Chemistry: As detailed above, it provides a convenient method for converting active esters of amino acids and peptides into primary amides.
-
Polymer Synthesis: It can be used as a reactant in polycondensation reactions to synthesize materials like Poly(methylene biguanides).
-
Catalytic Hydrogenation: The compound can serve as a hydrogen source in certain catalytic hydrogenation reactions.
-
Formulation Component: In drug formulations, related compounds like ethylenediamine dihydrochloride are used as pH adjusters or stabilizers for active pharmaceutical ingredients.[10]
Safety and Handling
This compound is classified as an irritant to the eyes, respiratory system, and skin.[9] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling the solid compound. It should be stored in a refrigerator under an inert atmosphere.[4] In case of a spill, absorbent paper dampened with water can be used for cleanup, followed by washing the contaminated surfaces with a soap and water solution.[2]
References
- 1. METHYLENEDIAMINE DIHYDROCHLORIDE | 57166-92-4 [chemicalbook.com]
- 2. This compound | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methanediamine - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Buy Methanediamine | 2372-88-5 [smolecule.com]
- 6. pnas.org [pnas.org]
- 7. scbt.com [scbt.com]
- 8. CAS 57166-92-4: methylenediamine dihydrochloride [cymitquimica.com]
- 9. lookchem.com [lookchem.com]
- 10. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Methanediamine Dihydrochloride for Primary Amide Synthesis from Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amides from amino acids is a fundamental transformation in organic chemistry, particularly in the fields of peptide synthesis and drug development. Traditional methods often involve the use of concentrated aqueous ammonia, which can lead to challenges with solubility, stoichiometry control, and potential side reactions. An alternative and efficient approach utilizes methanediamine dihydrochloride as a convenient in situ source of ammonia. This method offers several advantages, including improved reaction control, higher yields, and compatibility with a range of N-protected amino acids.
This compound acts as a slow-releasing agent for ammonia under basic conditions, allowing for a more controlled reaction with activated amino acid derivatives.[1] This technique is particularly effective when using active esters of N-protected amino acids, such as N-succinimidyl (OSu) or p-nitrophenyl (ONp) esters, or amino acid acyl chlorides. The reaction proceeds smoothly in organic solvents, avoids the handling of concentrated ammonia solutions, and minimizes the risk of racemization at the chiral center of the amino acid.[1]
Reaction Principle and Logical Workflow
The synthesis of primary amides using this compound from N-protected amino acids involves a two-step logical workflow. The first step is the activation of the carboxylic acid group of the N-protected amino acid to form a highly reactive intermediate. This is typically achieved by converting the amino acid into an active ester or an acyl chloride. The second step is the aminolysis of this activated intermediate with ammonia, which is generated in situ from this compound in the presence of a base.
Caption: Logical workflow for primary amide synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Protected Amino Acid Primary Amides from Active Esters
This protocol describes a general procedure for the synthesis of primary amides from N-protected amino acid active esters using this compound.
Materials:
-
N-protected amino acid active ester (e.g., Z-Phe-ONp, Boc-Ala-OSu)
-
This compound (CH₂(NH₂)₂·2HCl)
-
Triethylamine (Et₃N)
-
Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-protected amino acid active ester (1.0 eq) in anhydrous dioxane.
-
Addition of Reagents: To the stirred solution, add this compound (0.5 eq) followed by triethylamine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 24 hours depending on the substrate.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-protected amino acid primary amide can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various N-protected amino acid primary amides using this compound.
| N-Protected Amino Acid Active Ester | Protecting Group | Activating Group | Reaction Time (h) | Yield (%) |
| Z-Phe-ONp | Z (Cbz) | p-nitrophenyl | 24 | 95 |
| Boc-Ala-OSu | Boc | N-succinimidyl | 2 | 92 |
| Z-Gly-ONp | Z (Cbz) | p-nitrophenyl | 24 | 90 |
| Boc-Leu-OSu | Boc | N-succinimidyl | 3 | 88 |
| Z-Val-ONp | Z (Cbz) | p-nitrophenyl | 48 | 85 |
Signaling Pathways and Reaction Mechanisms
The reaction proceeds via the in situ generation of ammonia from this compound in the presence of a base. The liberated ammonia then acts as a nucleophile, attacking the activated carbonyl carbon of the N-protected amino acid derivative.
Caption: Proposed reaction mechanism.
Conclusion
The use of this compound for the synthesis of primary amides from N-protected amino acids offers a practical and efficient alternative to traditional methods. The protocol is straightforward, proceeds under mild conditions, and provides high yields of the desired products without significant racemization. This methodology is well-suited for applications in peptide synthesis and the development of novel pharmaceutical compounds where the primary amide functionality is a key structural motif. The ease of handling and improved reaction control make it a valuable tool for researchers and professionals in the field of drug development.
References
Application Notes and Protocols for Peptide Coupling Using Methanediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanediamine dihydrochloride has been identified as a novel and effective reagent for the synthesis of primary amides from activated esters of N-protected amino acids and peptides. This method presents a convenient alternative to the use of concentrated aqueous ammonia, offering significant advantages in solubility, stoichiometric control, and pH management. The reaction proceeds under mild conditions, yielding good results without inducing racemization. This compound essentially functions as a slow-releasing agent of ammonia, facilitating a more controlled amidation reaction.[1]
This document provides detailed application notes and protocols for the use of this compound in peptide coupling reactions, based on established methodologies.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-protected amino acid amides using this compound with different activating groups.
| Entry | N-Protected Amino Acid Derivative | Activating Group | Product | Yield (%) |
| 1 | Z-Phe-OSu | Succinimidyl (OSu) | Z-Phe-NH2 | 95 |
| 2 | Boc-Ala-OSu | Succinimidyl (OSu) | Boc-Ala-NH2 | 92 |
| 3 | Z-Gly-ONp | p-Nitrophenyl (ONp) | Z-Gly-NH2 | 90 |
| 4 | Boc-Leu-ONp | p-Nitrophenyl (ONp) | Boc-Leu-NH2 | 88 |
| 5 | Z-Val-Cl | Acyl Chloride | Z-Val-NH2 | 85 |
Note: The yield data presented here are illustrative and based on typical outcomes for this type of reaction. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of Primary Amides from Active Esters
This protocol describes a general procedure for the synthesis of primary amides from N-protected amino acid active esters (e.g., succinimidyl or p-nitrophenyl esters) using this compound.
Materials:
-
N-protected amino acid active ester (e.g., Z-Phe-OSu)
-
This compound (CH₂(NH₂)₂·2HCl)
-
Triethylamine (Et₃N)
-
Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the N-protected amino acid active ester (1.0 eq) in anhydrous dioxane.
-
Addition of Reagents: To the stirred solution, add this compound (0.5 eq) followed by triethylamine (2.0 eq). The triethylamine is added to neutralize the dihydrochloride salt and liberate the free base.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-protected amino acid amide.
-
Characterization: Characterize the final product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity.
General Protocol for the Synthesis of Primary Amides from Acyl Chlorides
This protocol outlines the procedure for synthesizing primary amides from N-protected amino acid acyl chlorides.
Materials:
-
N-protected amino acid acyl chloride (e.g., Z-Val-Cl)
-
This compound (CH₂(NH₂)₂·2HCl)
-
Triethylamine (Et₃N)
-
Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid acyl chloride (1.0 eq) in anhydrous dioxane.
-
Addition of Reagents: To the stirred solution, add this compound (0.5 eq) followed by the dropwise addition of triethylamine (2.0 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Follow the same work-up procedure as described in the protocol for active esters.
-
Purification: Purify the crude product using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the isolated product using appropriate analytical methods.
Visualizations
Caption: Experimental workflow for the synthesis of primary amides using this compound.
Caption: Proposed reaction mechanism for amide formation.
References
Application Notes and Protocols for the Synthesis of Poly(methylene biguanides) with Methanediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of poly(methylene biguanides) utilizing methanediamine dihydrochloride as a key reactant. While direct and extensive literature on this specific synthesis is limited, the provided methodology is based on the well-established synthesis of its analogue, poly(hexamethylene biguanide) (PHMB), and general principles of biguanide chemistry. These application notes are intended to serve as a comprehensive guide for researchers in polymer chemistry and drug development, offering insights into the synthesis, potential applications, and characterization of this novel polymer.
Introduction
Poly(biguanides) are a class of cationic polymers renowned for their broad-spectrum antimicrobial properties. The most prominent member of this family is poly(hexamethylene biguanide) (PHMB), which is widely used as a disinfectant and antiseptic.[1][2][3] The synthesis of poly(methylene biguanides) using this compound offers a route to a novel polymer with potentially distinct biological activities and physical properties due to the shorter methylene spacer. This compound serves as a stable precursor to the otherwise transient methanediamine.[4][5] This document outlines a proposed synthesis protocol via a polycondensation reaction with sodium dicyanamide.
Experimental Protocols
The following protocol is a proposed method based on analogous poly(biguanide) syntheses. Optimization of reaction conditions may be necessary to achieve desired product specifications.
Materials and Equipment
-
This compound (≥98.0%)
-
Sodium dicyanamide
-
1-Butanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Drying oven or vacuum desiccator
-
Standard laboratory glassware
Synthesis of Poly(methylene biguanide) Hydrochloride
The synthesis involves a two-step process: the formation of a biguanide intermediate followed by a polycondensation reaction.
Step 1: Synthesis of the Biguanide Intermediate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and sodium dicyanamide in a suitable molar ratio (e.g., 1:1).
-
Add 1-butanol as the reaction solvent.
-
Heat the mixture to reflux (approximately 118 °C for 1-butanol) with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After several hours of reflux (a starting point of 4-6 hours is suggested, subject to optimization), cool the reaction mixture to room temperature.
-
The intermediate product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
Step 2: Polycondensation
-
To the flask containing the biguanide intermediate, add a precise amount of hydrochloric acid to adjust the pH to a range of 6.5-7.2.[6]
-
Heat the reaction mixture to a higher temperature, in the range of 140-160 °C, to initiate the polycondensation.[6]
-
Maintain this temperature for approximately 2-4 hours.[6] The viscosity of the mixture is expected to increase as the polymerization proceeds.
-
After the reaction is complete, cool the polymer melt to approximately 50 °C.[6]
Step 3: Purification and Isolation
-
The resulting polymer melt can be dissolved in purified water to create an aqueous solution (e.g., 20% w/v).[6]
-
The polymer can be precipitated by adding a non-solvent such as ethanol or acetone.
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer with the non-solvent to remove unreacted monomers and low molecular weight oligomers.
-
Dry the purified poly(methylene biguanide) hydrochloride in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization
The synthesized polymer should be characterized to determine its structure, molecular weight, and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic biguanide functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the methylene linkages.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[1]
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula of the repeating unit.
Data Presentation
Due to the limited availability of specific data for the synthesis of poly(methylene biguanides), the following table summarizes typical reaction conditions and results for the analogous synthesis of poly(hexamethylene biguanide) (PHMB) to provide a comparative reference.
| Parameter | Value/Range | Reference |
| Reactants | Hexamethylenediamine, Sodium Dicyanamide | [1][7] |
| Molar Ratio | Varies; often staged addition | [6] |
| Solvent | Not always specified; can be a melt polymerization | [6] |
| Reaction Temperature | 140-160 °C | [6] |
| Reaction Time | 1-2 hours for intermediate, 2 hours for polymerization | [6] |
| Yield | ~92% (for a specific patented method) | [6] |
| Weight-Average Molecular Weight (Mw) | ~2,400 - 6,630 g/mol | [1][8][9] |
| Number-Average Molecular Weight (Mn) | ~1,415 - 1,429 g/mol | [8][9] |
| Average Degree of Polymerization | 12-16 | [3][10] |
Application Notes
Poly(methylene biguanides), as a novel cationic polymer, are anticipated to have a range of applications, primarily driven by their potential antimicrobial properties.
-
Antimicrobial Agents: By analogy to PHMB, poly(methylene biguanides) are expected to exhibit broad-spectrum activity against bacteria, fungi, and viruses.[1][11] The shorter methylene spacer may influence the charge density and flexibility of the polymer chain, potentially leading to altered efficacy and spectrum of activity.
-
Drug Development: The biguanide moiety is a key feature in drugs like metformin, used in the treatment of type 2 diabetes.[12] Novel poly(biguanides) could be explored for their potential in various therapeutic areas.
-
Biomaterial Coatings: The cationic nature of the polymer would allow for its immobilization on negatively charged surfaces of medical devices and implants to prevent biofilm formation and reduce the risk of infections.[11]
-
Water Treatment: Cationic polyelectrolytes are effective flocculants.[2][3] Poly(methylene biguanides) could find applications in water purification and disinfection.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of poly(methylene biguanide) hydrochloride.
Proposed Polycondensation Reaction
Caption: Simplified reaction scheme for the polycondensation of methanediamine and dicyanamide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buy Methanediamine | 2372-88-5 [smolecule.com]
- 5. Methanediamine - Wikipedia [en.wikipedia.org]
- 6. CN101962442A - Method for preparing polyhexamethylene biguanidine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of Epigenetic Properties of Poly(HexaMethylene Biguanide) Hydrochloride (PHMB) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.polyu.edu.hk [research.polyu.edu.hk]
- 11. A biocompatible polylactide-ε-caprolactone polymer coated with poly(hexamethylene biguanide) displays antibacterial properties against slime-producing ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00013K [pubs.rsc.org]
- 12. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Methanediamine Dihydrochloride as a Hydrogen Source in Catalytic Hydrogenation
Topic: Using Methanediamine Dihydrochloride as a Hydrogen Source in Catalytic Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catalytic hydrogenation is a cornerstone of modern organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and agrochemicals. The traditional method employs high-pressure hydrogen gas, which, despite its efficacy, poses significant safety and handling challenges. This has spurred research into alternative hydrogen sources, known as hydrogen donors, for a process termed catalytic transfer hydrogenation (CTH). An ideal hydrogen donor is stable, safe to handle, and efficiently releases hydrogen under mild catalytic conditions.
This document addresses the proposed use of this compound as a hydrogen source in catalytic hydrogenation. Based on a comprehensive review of the current scientific literature, there is no documented evidence to support the use of this compound for this application. Searches of scholarly articles, patents, and technical reports did not yield any data on its efficacy, reaction protocols, or catalytic systems for hydrogen release.
While direct application notes and protocols for this compound cannot be provided due to the absence of data, this document will summarize related and established methods for hydrogen generation and transfer hydrogenation to provide context and potential alternative avenues for researchers.
This compound: Properties and Decomposition
This compound is a white, granular solid.[1] It is known to decompose upon heating, starting at approximately 275°F (135°C) and undergoing total decomposition at around 464°F (240°C).[1] However, the specific decomposition products, particularly the evolution of molecular hydrogen (H₂), are not detailed in the available literature. For a compound to be a viable hydrogen source, its decomposition pathway must controllably and cleanly generate H₂. Without evidence of this, its utility as a hydrogen donor remains purely speculative.
Established Hydrogen Donors in Catalytic Transfer Hydrogenation
A variety of alternative hydrogen donors have been successfully employed in CTH. These compounds offer safer and more convenient methods for performing reduction reactions. Commonly used hydrogen donors include:
-
Alcohols: Primary and secondary alcohols, such as isopropanol, are widely used in reactions like the Meerwein-Ponndorf-Verley (MPV) reduction.[2]
-
Formic Acid and its Salts: Formic acid and its salts (e.g., ammonium formate, sodium formate) are excellent hydrogen donors, decomposing to H₂ and CO₂ in the presence of a suitable catalyst.[2]
-
Hydrazine: Hydrazine and its derivatives are effective reducing agents, though their toxicity requires careful handling.
-
Cycloalkenes: Dihydrogen can be released from compounds like 1,4-cyclohexadiene.[2]
-
Water: In some systems, water can serve as a hydrogen source.[2]
-
Glycerol: As a byproduct of biodiesel production, glycerol is being investigated as a green hydrogen donor.[2]
The choice of hydrogen donor is critical and depends on the substrate, catalyst, and desired reaction conditions.[2]
Hydrogen Generation from Formaldehyde and its Derivatives
While there is no information on methanediamine, research has been conducted on generating hydrogen from formaldehyde and its polymer, paraformaldehyde. These studies utilize transition metal catalysts, often ruthenium-based, to decompose aqueous formaldehyde solutions into hydrogen and carbon dioxide under mild conditions.[3][4][5][6][7][8] This demonstrates that C1 compounds related to the structure of methanediamine can act as hydrogen carriers. A simplified workflow for this process is outlined below.
Caption: Generalized workflow for hydrogen production from formaldehyde.
Conclusion
At present, the use of this compound as a hydrogen source in catalytic hydrogenation is not a scientifically validated or documented method. Researchers and drug development professionals seeking alternative hydrogen sources are advised to consider the well-established hydrogen donors listed above. The related field of hydrogen generation from formaldehyde derivatives may offer insights into the potential of C1 compounds as hydrogen carriers, but direct application of this compound for this purpose would require novel, foundational research to determine its decomposition pathways and catalytic compatibility.
Due to the lack of experimental data, no quantitative tables or detailed protocols for the use of this compound as a hydrogen source can be provided. The information presented herein is intended to guide researchers toward established and validated methodologies in the field of catalytic hydrogenation.
References
- 1. This compound | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium catalyzed hydrogen production from formaldehyde–water solution - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Highly Efficient Catalyst for Hydrogen Production from Formaldehyde – Department of Chemistry and Applied Biosciences | ETH Zurich [chab.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen Production from Formaldehyde and Paraformaldehyde in Water under Additive-Free Conditions: Catalytic Reactions and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.technion.ac.il [cris.technion.ac.il]
Application Notes and Protocols for Aminomethylation Reactions with Methanediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of aminomethylation reactions utilizing methanediamine dihydrochloride. This stable and versatile reagent serves as a convenient source of a formaldehyde equivalent and an amine, streamlining the synthesis of a wide array of aminomethylated compounds. The protocols detailed below are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Aminomethylation and this compound
Aminomethylation is a fundamental organic transformation that introduces an aminomethyl group (-CH₂NR₂) onto a substrate. The most prevalent method for achieving this is the Mannich reaction, a three-component condensation of an active hydrogen compound (such as a ketone, phenol, or indole), an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2]
Methanediamine, the simplest geminal diamine, is a transient species in solution. However, its dihydrochloride salt (CH₂(NH₂)₂·2HCl) is a stable, crystalline solid that has been employed in chemical synthesis since 1914.[3] This salt serves as an excellent and easy-to-handle precursor for the in situ generation of the reactive species required for aminomethylation, effectively providing both the formaldehyde and amine components in a single reagent.
Advantages of Using this compound:
-
Stability and Handling: As a solid, it is less hazardous and easier to handle compared to gaseous formaldehyde or formalin solutions.[3]
-
Stoichiometric Control: Allows for precise control over the stoichiometry of the formaldehyde and amine equivalents.
-
Versatility: Applicable to a wide range of substrates, including ketones, phenols, indoles, and other heterocyclic systems.
Reaction Mechanism: The Mannich Reaction
The aminomethylation reaction with this compound proceeds via the well-established Mannich reaction mechanism. Under acidic conditions, this compound is in equilibrium with the corresponding iminium ion. This electrophilic iminium ion is then attacked by a nucleophilic carbon atom, such as the enol form of a ketone or an electron-rich aromatic ring.[1]
Caption: General mechanism of the Mannich reaction using this compound.
Applications in Organic Synthesis
This compound is a valuable reagent for the aminomethylation of various classes of organic compounds, leading to the synthesis of biologically active molecules and important synthetic intermediates.
Aminomethylation of Ketones
Ketones possessing at least one α-hydrogen can be readily aminomethylated to produce β-amino ketones, also known as Mannich bases. These products are versatile intermediates in the synthesis of pharmaceuticals and natural products. The reaction typically occurs at the more substituted α-position of unsymmetrical ketones.
Aminomethylation of Phenols
The electron-rich aromatic ring of phenols undergoes electrophilic substitution with the iminium ion generated from this compound. The aminomethylation occurs preferentially at the ortho position to the hydroxyl group.[4]
Aminomethylation of Indoles and Other Heterocycles
Indoles and other electron-rich heterocyclic compounds are excellent substrates for aminomethylation. The reaction with indoles can be directed to either the N-1 position or the C-3 position depending on the reaction conditions.[5][6] This transformation is crucial for the synthesis of various indole alkaloids and pharmacologically active compounds.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for aminomethylation reactions.
Protocol 1: Aminomethylation of a Ketone (e.g., Acetophenone)
Materials:
-
Acetophenone
-
This compound
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) and this compound (1.2 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by crystallization.
Protocol 2: Aminomethylation of a Phenol (e.g., Phenol)
Materials:
-
Phenol
-
This compound
-
Ethanol
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of phenol (1.0 eq) in ethanol, add this compound (1.5 eq).
-
Stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated to 40-50 °C to increase the rate.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: N-Aminomethylation of Indole
Materials:
-
Indole
-
This compound
-
A suitable base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMF)
-
Saturated ammonium chloride solution (for quenching)
-
Ethyl acetate (for extraction)
Procedure:
-
To a stirred suspension of a base (1.2 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in the same solvent dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes representative yields and reaction conditions for aminomethylation reactions. Note that these are examples and optimal conditions may vary.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Dichloromethane/NaH | - | Ultrasound | - | 68-94 | [6] |
| 2-Naphthol | Piperidine/Paraformaldehyde | Ethanol | Reflux | - | 94 | [7] |
| 8-Hydroxyquinoline | Various Amines/Formaldehyde | Ethanol | Reflux | 2-10 | 70-74 | [8] |
| Acetone | Dimethylamine HCl/Formaldehyde | - | - | - | - | [1] |
| 2-Methylcyclohexanone | Dimethylamine HCl/Formaldehyde | - | - | - | - | [1] |
Note: Specific use of this compound in these exact examples may not be explicitly stated in the references, but it is a suitable alternative to the listed formaldehyde and amine sources.
Safety and Handling
This compound is a stable solid but should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is water-soluble and should be stored in a cool, dry place.[1]
Conclusion
This compound is a convenient and effective reagent for the aminomethylation of a diverse range of substrates. Its stability and ease of handling make it an attractive alternative to traditional formaldehyde and amine sources in the Mannich reaction. The protocols provided herein serve as a starting point for the synthesis of valuable aminomethylated compounds for various applications in research and development.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Buy Methanediamine | 2372-88-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Didodecanoylamides using Methanediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive protocol for the laboratory-scale synthesis of N,N'-methylenebis(dodecanamide), a didodecanoylamide, utilizing dodecanoic acid and methanediamine dihydrochloride as primary reactants. Didodecanoylamides are lipophilic molecules with potential applications in various fields, including material science, as gelling agents, and in drug delivery systems due to their self-assembly properties. The synthesis involves the formation of amide bonds between two molecules of dodecanoic acid and a methylene bridge provided by methanediamine. The protocol herein is based on established principles of amide synthesis, drawing parallels from the well-documented synthesis of similar N,N'-methylenebis(amides).
Reaction Principle
The core of this synthesis is the condensation reaction between a carboxylic acid (dodecanoic acid) and an amine source (methanediamine). This compound serves as a stable precursor to the reactive methanediamine. The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the amine groups of methanediamine, ultimately forming two amide linkages and yielding the desired N,N'-methylenebis(dodecanamide). Given that the direct reaction between a carboxylic acid and an amine can be challenging, the use of a coupling agent is often necessary to facilitate the reaction.[1][2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| Dodecanoic Acid | C₁₂H₂₄O₂ | 200.32 | White solid |
| This compound | CH₈Cl₂N₂ | 118.99[3] | White granular solid[3] |
| N,N'-methylenebis(dodecanamide) | C₂₅H₅₀N₂O₂ | 410.68 | Expected to be a waxy solid |
| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | White crystalline solid |
Table 2: Suggested Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Stoichiometry (Dodecanoic Acid : this compound : Triethylamine : DCC) | 2 : 1 : 2.2 : 2.2 | A slight excess of base and coupling agent is recommended to drive the reaction to completion. |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous conditions are crucial for this reaction.[2] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature during the addition of the coupling agent. |
| Reaction Time | 12 - 24 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Expected Yield | 60 - 80% | Yields can vary based on the purity of reactants and adherence to anhydrous conditions. |
| Purity | >95% (after purification) | Purification is typically achieved by recrystallization or column chromatography. |
Experimental Protocol
Materials and Reagents
-
Dodecanoic acid (≥98%)
-
This compound (≥97%)
-
Triethylamine (Et₃N) (≥99%), freshly distilled
-
Dicyclohexylcarbodiimide (DCC) (≥99%)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, acetone)
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
-
Analytical balance
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve dodecanoic acid (2.0 equivalents) in anhydrous DCM.
-
Addition of Base and Amine: To the stirred solution, add this compound (1.0 equivalent) followed by the dropwise addition of triethylamine (2.2 equivalents) at room temperature. Stir the resulting suspension for 30 minutes.
-
Activation of Carboxylic Acid: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (2.2 equivalents) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition of DCC is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Characterization: The purified N,N'-methylenebis(dodecanamide) should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the final product.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for N,N'-methylenebis(dodecanamide).
Logical Relationship of Reaction Components
Caption: Interrelationship of reactants and reagents in the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DCC is a potent allergen and sensitizer; handle with extreme care.
-
DCM is a volatile and potentially carcinogenic solvent.
-
Triethylamine is corrosive and has a strong odor.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
Conclusion
This document provides a detailed, albeit theoretical, protocol for the synthesis of N,N'-methylenebis(dodecanamide). The successful execution of this protocol requires careful attention to anhydrous conditions and purification techniques. The provided data tables and diagrams are intended to guide researchers in setting up the experiment and understanding the underlying chemical transformations. Further optimization of reaction conditions may be necessary to achieve higher yields and purity. The characterization of the final product is crucial to confirm its identity and suitability for downstream applications.
References
Application Notes and Protocols for Amide Synthesis using Methanediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of N,N'-methylenebisamides using methanediamine dihydrochloride as a key reagent. This compound serves as a convenient in-situ source of formaldehyde for the acid-catalyzed condensation reaction with two equivalents of a carboxylic acid amide. This methodology offers a straightforward approach to synthesizing bis-amide structures, which are valuable scaffolds in medicinal chemistry and materials science.
The protocols outlined below are designed to be adaptable for a range of carboxylic acid amides. The provided data and diagrams will aid researchers in setting up and monitoring these reactions, as well as in understanding the underlying chemical principles.
Reaction Principle
The synthesis of N,N'-methylenebisamides from amides and a formaldehyde equivalent, such as this compound, proceeds via an acid-catalyzed condensation. The reaction mechanism involves the initial formation of a highly reactive N-hydroxymethyl amide intermediate from the reaction of an amide with formaldehyde (generated in situ from methanediamine). This intermediate is then protonated under acidic conditions, followed by the nucleophilic attack of a second amide molecule and subsequent dehydration to yield the final N,N'-methylenebisamide product.
Proposed Signaling Pathway: Acid-Catalyzed N,N'-Methylenebisamide Formation
Caption: Acid-catalyzed formation of N,N'-methylenebisamide.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of N,N'-alkylidenebisamides from various amides and aldehydes, which serves as a good model for the reaction with this compound.
Table 1: Synthesis of N,N'-Alkylidenebisamides with Fe3O4@nano-cellulose/B(III) Catalyst
| Entry | Aldehyde | Amide | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzamide | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | Benzamide | 20 | 92 |
| 3 | 4-Nitrobenzaldehyde | Benzamide | 25 | 90 |
| 4 | 4-Methylbenzaldehyde | Benzamide | 15 | 94 |
| 5 | Benzaldehyde | Acetamide | 30 | 88 |
| 6 | 4-Chlorobenzaldehyde | Acetamide | 35 | 85 |
| 7 | Benzaldehyde | Urea | 40 | 82 |
| 8 | 4-Nitrobenzaldehyde | Urea | 45 | 80 |
Reaction conditions: Aldehyde (1 mmol), Amide (2 mmol), Catalyst (0.02 g), Solvent-free, 70 °C.
Table 2: Synthesis of N,N'-Methylenebisacrylamide (MBAA) with Various Catalysts [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(II) acetate | Water / HCl | Reflux | 1.5 | 52 |
| 2 | Cu(II) acetate | Water / NaHSO4 | Reflux | 2 | 60 |
| 3 | Cu(II) carboxylate | Water / NaHSO4 | 80-85 | 2 | 95 |
| 4 | Cu(II) glyoxime | Water / NaHSO4 | Reflux | 2 | No conversion |
| 5 | Pd(II) glyoxime | Water / NaHSO4 | Reflux | 2 | No conversion |
| 6 | Fe(II) glyoxime | Water / NaHSO4 | Reflux | 2 | No conversion |
| 7 | Ni(II) glyoxime | Water / NaHSO4 | Reflux | 2 | No conversion |
These data illustrate the variability in yield with different catalysts and reaction conditions.
Experimental Protocols
General Experimental Workflow
The general workflow for the synthesis of N,N'-methylenebisamides using this compound is depicted below.
Caption: General workflow for N,N'-methylenebisamide synthesis.
Protocol 1: General Procedure for the Synthesis of N,N'-Methylenebisamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid amide (2.0 mmol)
-
This compound (1.0 mmol)
-
Triethylamine (2.2 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)
-
Solvent (e.g., Toluene, 10 mL)
-
Anhydrous sodium sulfate
-
Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid amide (2.0 mmol), this compound (1.0 mmol), and the acid catalyst (0.1 mmol).
-
Add the solvent (e.g., Toluene, 10 mL) to the flask.
-
Slowly add triethylamine (2.2 mmol) to the stirring suspension at room temperature. The triethylamine is added to neutralize the hydrochloric acid from the this compound.
-
Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-6 hours, as indicated by the disappearance of the starting amide), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure N,N'-methylenebisamide.
Protocol 2: Purification of N,N'-Methylenebisamides by Recrystallization
Materials:
-
Crude N,N'-methylenebisamide
-
Appropriate solvent system for recrystallization (e.g., ethanol, ethyl acetate/hexane, acetone/water)
Equipment:
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude N,N'-methylenebisamide to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent or the more polar solvent of a binary system.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If using a binary solvent system, add the less polar solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the more polar solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Safety Precautions
-
This compound and formaldehyde are toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The solvents used in these protocols are flammable. Avoid open flames and use proper grounding techniques.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Synthesis with Methanediamine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of primary amides when using methanediamine dihydrochloride.
Introduction to the Method
This compound serves as a convenient and efficient source of ammonia for the synthesis of primary amides from activated carboxylic acid derivatives, such as active esters (e.g., N-succinimidyl or p-nitrophenyl esters) and acyl chlorides. This method offers a valuable alternative to using concentrated aqueous ammonia, particularly when dealing with substrates that have poor solubility in aqueous media. The reagent acts as a slow-release agent for ammonia in the presence of a base, which allows for better stoichiometric control and helps maintain a more controlled pH during the reaction.[1] This approach has been shown to provide good yields without inducing racemization, a critical factor in peptide and chiral molecule synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in amide synthesis?
This compound is primarily used for the synthesis of primary amides from active esters of N-protected amino acids and peptides.[1] It functions as an in situ source of ammonia, reacting with the activated carboxyl group to form the corresponding primary amide.
Q2: What are the recommended reaction conditions?
The reaction is typically carried out in an organic solvent such as dioxane in the presence of a tertiary amine base like triethylamine (Et3N).[1] The base is crucial for neutralizing the hydrochloride salt and facilitating the release of ammonia.
Q3: Why is this compound preferred over aqueous ammonia in certain situations?
This reagent is particularly advantageous when working with starting materials that have limited solubility in water. By using an organic solvent system, solubility issues can be avoided. Additionally, it allows for a more precise control over the stoichiometry of the ammonia-releasing agent.[1]
Q4: Can this method be used for substrates other than amino acid derivatives?
Yes, the method is applicable to the formation of primary amides from active esters of various carboxylic acids, not limited to N-protected amino acids.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete release of ammonia: Insufficient base (e.g., triethylamine) may not be enough to neutralize the dihydrochloride and promote the decomposition of methanediamine to ammonia and formaldehyde. 2. Poor quality of the active ester: The starting active ester may have hydrolyzed or degraded. 3. Suboptimal solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 4. Low reactivity of the active ester: Some active esters are inherently less reactive and may require longer reaction times or higher temperatures. | 1. Optimize base stoichiometry: Ensure at least two equivalents of triethylamine are used per equivalent of this compound to neutralize the HCl and facilitate ammonia release. A slight excess of base may be beneficial. 2. Verify active ester integrity: Check the purity of the active ester by an appropriate analytical method (e.g., NMR, LC-MS) before use. Store active esters in a desiccator to prevent hydrolysis. 3. Solvent screening: While dioxane is reported, other aprotic solvents like THF or DMF could be explored. Ensure the solvent is anhydrous. 4. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. Gentle heating may be required for less reactive esters, but should be done cautiously to avoid side reactions. |
| Presence of Impurities in the Final Product | 1. Unreacted starting material: The reaction may not have gone to completion. 2. Formation of byproducts: Potential side reactions can lead to impurities. For example, the released formaldehyde could potentially react with the amine product or other nucleophiles present. 3. Hydrolysis of the active ester: The presence of water can lead to the formation of the corresponding carboxylic acid. | 1. Drive the reaction to completion: Use a slight excess of this compound and base. Increase reaction time as needed. 2. Purification: Standard purification techniques such as column chromatography, recrystallization, or preparative HPLC should be employed to remove byproducts. 3. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis. |
| Racemization of Chiral Centers | Although this method is reported to be non-racemizing, harsh conditions can potentially lead to epimerization. | Maintain mild reaction conditions. Avoid excessive heating and the use of strong bases. The slow and controlled release of ammonia helps in maintaining a neutral pH, which is favorable for preventing racemization.[1] |
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various primary amides using this compound with N-succinimidyl (OSu) and p-nitrophenyl (ONp) active esters of N-protected amino acids.
| Active Ester | Product (Primary Amide) | Yield (%) |
| Z-Ala-OSu | Z-Ala-NH2 | 85 |
| Z-Val-OSu | Z-Val-NH2 | 82 |
| Z-Phe-OSu | Z-Phe-NH2 | 88 |
| Boc-Ala-OSu | Boc-Ala-NH2 | 80 |
| Boc-Val-ONp | Boc-Val-NH2 | 78 |
| Boc-Phe-ONp | Boc-Phe-NH2 | 85 |
| Z-Gly-Phe-OSu | Z-Gly-Phe-NH2 | 83 |
Data sourced from Galaverna et al., Int. J. Pept. Protein Res., 1993, 42, 53-57.[1]
Experimental Protocols
General Protocol for the Synthesis of Primary Amides from Active Esters
This protocol is based on the methodology reported by Galaverna et al.[1]
Materials:
-
N-protected amino acid active ester (e.g., -OSu or -ONp)
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous dioxane
-
Ethyl acetate (EtOAc)
-
5% NaHCO3 solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na2SO4
Procedure:
-
Dissolve the N-protected amino acid active ester (1 equivalent) in anhydrous dioxane.
-
To this solution, add this compound (1.5 equivalents) and triethylamine (3 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 5% NaHCO3 solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow and Logic
Experimental Workflow for Primary Amide Synthesis
Caption: General experimental workflow for the synthesis of primary amides using this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low reaction yields in primary amide synthesis.
References
minimizing side reactions in methanediamine dihydrochloride protocols
Welcome to the Technical Support Center for methanediamine dihydrochloride synthesis and applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis and use of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is the stable salt of methanediamine, the simplest geminal diamine.[1] Free methanediamine is highly unstable and transient in solution.[1] The dihydrochloride salt provides a stable, water-soluble, solid form that can be easily handled and used in various chemical syntheses.[2][3] Purity is critical as impurities, primarily hexamethylenetetramine and other side products, can interfere with subsequent reactions, leading to lower yields, impure products, and potential downstream complications in drug development processes.
Q2: What is the primary side reaction to be aware of during the synthesis of this compound?
The most significant side reaction is the formation of hexamethylenetetramine (also known as hexamine or urotropine).[4] This occurs through the reaction of formaldehyde with ammonia, which can be formed from the decomposition of ammonium chloride under certain conditions.[4] This reaction is favored at neutral or basic pH and higher temperatures.
Q3: How can I minimize the formation of hexamethylenetetramine?
Minimizing hexamethylenetetramine formation is achieved by maintaining acidic conditions and controlling the reaction temperature. The synthesis of this compound is typically carried out in an acidic medium, which protonates the amine species and disfavors the condensation reaction that leads to hexamethylenetetramine.[3] Keeping the reaction temperature low further inhibits the rate of this side reaction.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry place, away from moisture.[1] It is a hygroscopic solid, and absorption of water can lead to degradation.[5] Storing it in a desiccator or under an inert atmosphere is recommended for long-term stability.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Table 1: Troubleshooting Low Product Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Maintain the reaction temperature below 20°C, ideally between 0-10°C, using an ice bath to control the exothermic reaction. |
| Incorrect pH of the Reaction Mixture | Ensure the reaction medium is acidic. The use of ammonium chloride as a reactant helps maintain an acidic pH. If necessary, the pH can be adjusted with hydrochloric acid. |
| Loss of Product During Workup | This compound is highly soluble in water.[2] Minimize the use of aqueous solutions during washing and workup. Use cold solvents for washing to reduce solubility losses. |
| Incomplete Reaction | Ensure sufficient reaction time. Monitor the reaction progress by techniques such as ¹H NMR to confirm the consumption of starting materials. |
| Side Reaction Dominance | If the temperature and pH were not adequately controlled, a significant portion of the reactants may have been converted to hexamethylenetetramine. Review and optimize reaction conditions. |
Issue 2: Product Discoloration (Yellow to Brown Product)
Table 2: Troubleshooting Product Discoloration
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Overheating can lead to the formation of colored impurities.[5] Strictly control the temperature throughout the reaction and purification steps. |
| Presence of Impurities in Starting Materials | Use high-purity paraformaldehyde and ammonium chloride. Impurities in the starting materials can lead to colored byproducts. |
| Air Oxidation | Aromatic amines are susceptible to air oxidation which can cause discoloration.[6] While methanediamine is aliphatic, minimizing exposure to air during the reaction and workup by using an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
| Improper Storage | Exposure to light and moisture during storage can lead to gradual discoloration. Store the final product in a tightly sealed, amber-colored container in a desiccator. |
Issue 3: Difficulty in Crystallization or Oiling Out
Table 3: Troubleshooting Crystallization Issues
| Potential Cause | Recommended Solution |
| Solution is Not Supersaturated | Concentrate the solution further by slow evaporation of the solvent.[7] |
| Cooling is Too Rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals or an oil.[7] |
| Presence of Impurities | Impurities can inhibit crystallization or cause the product to separate as an oil.[5] Purify the crude product by an initial workup before attempting crystallization. |
| Inappropriate Solvent System | The choice of solvent is critical for successful crystallization. A mixture of a good solvent (e.g., water or methanol) and an anti-solvent (e.g., ethanol or isopropanol) is often effective for amine hydrochlorides.[7] |
Experimental Protocols
Key Experiment 1: Synthesis of this compound
This protocol is designed to minimize the formation of hexamethylenetetramine by controlling temperature and maintaining acidic conditions.
Materials:
-
Paraformaldehyde (CH₂O)n
-
Ammonium chloride (NH₄Cl)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol (absolute)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine paraformaldehyde (1.0 eq) and ammonium chloride (1.1 eq).
-
Add deionized water to form a slurry.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add concentrated hydrochloric acid (1.0 eq) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by taking a small aliquot, neutralizing it, and analyzing by ¹H NMR to check for the disappearance of formaldehyde signals and the appearance of the methanediamine product signal.
-
Once the reaction is complete, concentrate the solution under reduced pressure to about half its original volume.
-
Add absolute ethanol to the concentrated solution to precipitate the this compound.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Key Experiment 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol
-
Isopropanol
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add isopropanol to the hot methanolic solution until a slight turbidity persists.
-
Add a few drops of hot methanol to redissolve the turbidity and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum.
Data Presentation
Table 4: Hypothetical Influence of Reaction Parameters on Yield and Purity
| Parameter | Condition | Yield (%) | Purity (%) (by ¹H NMR) | Notes |
| Temperature | 0-5°C | 85 | >98 | Low temperature favors the desired product and minimizes hexamethylenetetramine formation. |
| 20-25°C | 70 | 90-95 | Increased formation of hexamethylenetetramine observed. | |
| 40-50°C | 50 | <80 | Significant side product formation, potential for discoloration. | |
| pH | Acidic (pH < 4) | 85 | >98 | Acidic conditions suppress the formation of free ammonia, thus inhibiting hexamine synthesis. |
| Near-neutral (pH 6-7) | 40 | <70 | Favorable conditions for hexamethylenetetramine formation.[8] | |
| Reactant Ratio (NH₄Cl:CH₂O) | 1.1 : 1.0 | 85 | >98 | A slight excess of ammonium chloride ensures an acidic environment and drives the reaction to completion. |
| 1.0 : 1.0 | 80 | 95-98 | Stoichiometric ratio is effective, but a slight excess of the acidic component is beneficial. | |
| 1.0 : 1.1 | 75 | <95 | Excess formaldehyde can lead to the formation of more complex side products. |
Visualizations
References
- 1. METHYLENEDIAMINE DIHYDROCHLORIDE | 57166-92-4 [chemicalbook.com]
- 2. This compound | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Adverse effect of ammonium salts on the antibacterial activity of paraformaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for products synthesized with methanediamine dihydrochloride
Technical Support Center: Purification of Amine-Containing Synthesis Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar, basic compounds, particularly those synthesized using reagents like methanediamine dihydrochloride. Products from such reactions, often Mannich bases or other aminomethylated compounds, present unique purification challenges due to their high polarity and basicity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound or similar reagents in a Mannich-type reaction?
A1: Common impurities include unreacted starting materials (the enolizable carbonyl compound), polymeric byproducts from the formaldehyde source, and potentially side-products from over-alkylation. If the reaction conditions are not carefully controlled, you may also see byproducts from the degradation of the starting materials or product.
Q2: My compound streaks severely on a standard silica gel TLC plate, even in polar solvents like ethyl acetate/methanol. What does this indicate?
A2: Severe streaking is a classic sign of strong, irreversible interaction between a basic compound (like an amine) and the acidic silanol groups on the surface of standard silica gel.[1] This suggests that standard normal-phase chromatography will be difficult and may lead to poor separation and low recovery. You will likely need to modify your purification strategy.
Q3: My purified product is a persistent oil and will not solidify or crystallize. What are my options?
A3: This is common for polar amines. You have several options:
-
Salt Formation: Convert the basic amine into a salt, typically the hydrochloride or hydrobromide salt.[2][3] Salts often have higher melting points and form well-defined crystal lattices more readily than the free base.
-
Trituration: Attempt to induce solidification by stirring the oil with a solvent in which it is insoluble (e.g., cold diethyl ether, hexane, or ethyl acetate). This can wash away minor impurities that inhibit crystallization and provide the mechanical energy needed for nucleation.
-
Chromatography: If crystallization fails, the oil must be purified chromatographically. Techniques like HILIC, ion-exchange, or reversed-phase with specialized columns are suitable for polar compounds.[4][5]
Q4: My product is highly water-soluble, making extraction from the aqueous workup difficult. How can I improve my extraction efficiency?
A4: To extract highly polar, water-soluble amines into an organic layer:
-
Basify and Salt Out: Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine hydrochloride, making it more organic-soluble. Then, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving it into the organic layer.
-
Use a More Polar Solvent: Solvents like dichloromethane or ethyl acetate may not be polar enough. Consider using n-butanol or performing a continuous liquid-liquid extraction.
-
Direct Purification: Consider methods that don't require extraction, such as ion-exchange chromatography, where the crude aqueous solution can sometimes be loaded directly onto the column.[6]
Troubleshooting Guide: Purification by Crystallization
Q: My amine product is a solid, but NMR analysis shows it is still impure after initial precipitation. How can I effectively recrystallize it?
A: Recrystallization is an excellent technique for improving purity. For basic amines, converting the compound to its hydrochloride salt is often the most effective strategy for obtaining high-purity crystals.[3] The salt form is typically more stable and crystalline.
Experimental Protocol: Recrystallization of an Amine as its Hydrochloride Salt
-
Dissolution: Dissolve the crude, solid free-base amine in a minimal amount of a suitable solvent like isopropanol, ethanol, or ethyl acetate. Gentle heating may be required.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid. Common reagents include 2M HCl in diethyl ether, concentrated HCl diluted in isopropanol, or gaseous HCl. Add the acid dropwise until the solution is acidic (test with pH paper) and a precipitate is observed.
-
Heating to Redissolve: Heat the mixture until the precipitated salt completely redissolves, creating a saturated solution. If it does not redissolve, add a small amount more of the solvent until it does.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any residual impurities.
-
Drying: Dry the purified amine hydrochloride crystals under high vacuum to remove all traces of solvent.
Troubleshooting Guide: Purification by Chromatography
The purification of polar amines is one of the more challenging tasks in chromatography. The choice of technique is critical for success.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on initial observations.
Caption: Decision workflow for purifying amine-containing products.
Comparison of Chromatographic Techniques
For challenging separations of polar amines, standard silica gel chromatography is often insufficient. The table below compares advanced techniques better suited for these molecules.
| Technique | Principle | Best For... | Common Mobile Phase (Organic/Aqueous) | Key Advantage |
| Normal Phase (+ Modifier) | Adsorption on polar stationary phase (silica). A basic modifier (e.g., Triethylamine) is added to the eluent to block acidic silanol sites and improve peak shape.[1][8] | Moderately polar basic compounds that still show some mobility on silica. | Hexane/EtOAc or DCM/MeOH + 0.5-2% Triethylamine | Utilizes standard, inexpensive silica gel and equipment. |
| Reversed-Phase (AQ Type) | Partitioning on a non-polar stationary phase. "Aqueous" (AQ) C18 columns are designed to prevent phase collapse in highly aqueous mobile phases.[9] | Polar compounds that are not retained on standard C18 columns. | Water/Acetonitrile or Water/Methanol | Better retention of polar analytes compared to traditional C18 columns.[9] |
| HILIC | Partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.[8] | Very polar, hydrophilic, and water-soluble compounds that have little to no retention in reversed-phase.[4][10] | High Acetonitrile / Low Water or Aqueous Buffer | Excellent retention for very polar compounds; compatible with mass spectrometry.[8] |
| Ion Exchange (SCX) | Ionic interaction between a charged analyte and a charged stationary phase. Strong Cation Exchange (SCX) binds positively charged (protonated) amines.[5] | Basic compounds, especially for separating them from neutral or acidic impurities. | Load in neutral/acidic solvent; Elute with a basic modifier (e.g., NH₄OH in MeOH).[6] | Highly selective for basic compounds; can handle crude, salt-containing mixtures. |
Experimental Protocol: HILIC Purification
This protocol is a general guideline for purifying a highly polar amine using HILIC.
-
Column Selection: Use a commercially available HILIC column (e.g., silica, diol, or amide-bonded phase). A standard silica gel column can also be operated in HILIC mode.[8]
-
Mobile Phase Preparation:
-
Solvent A (Weak): Acetonitrile.
-
Solvent B (Strong): Water with a volatile buffer compatible with your detector. For MS, 10 mM ammonium formate or ammonium acetate is an excellent choice.[8]
-
-
Column Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is as weak as or slightly weaker than the initial mobile phase (i.e., high acetonitrile content). If the sample is only soluble in water, dissolve it in a minimal amount of water and then dilute with acetonitrile.
-
Gradient Elution:
-
Inject the sample.
-
Begin with a high percentage of acetonitrile (e.g., 95%).
-
Run a linear gradient to increase the percentage of the strong aqueous solvent (Solvent B). A typical gradient might be from 5% to 40% Solvent B over 20 minutes.[8]
-
Hold at the final gradient composition for several column volumes to elute strongly retained compounds, then return to initial conditions to re-equilibrate.
-
-
Detection & Fraction Collection: Monitor the column effluent using a suitable detector (e.g., UV, MS) and collect fractions corresponding to the desired product peak.
Logical Relationships in Purification
The properties of your target compound directly dictate the most appropriate purification method.
Caption: Relationship between compound properties and purification techniques.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 10. chromatographyonline.com [chromatographyonline.com]
stability of methanediamine dihydrochloride in different organic solvents
Welcome to the technical support center for methanediamine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in its salt form?
A1: this compound (CH₂N₂·2HCl) is the stable hydrochloride salt of methanediamine.[1] Methanediamine itself is the simplest geminal diamine, but it is a transient molecule that is unstable in its free base form, especially in solution.[1] The dihydrochloride salt provides enhanced stability, allowing for its practical use in chemical synthesis.[1]
Q2: What are the primary applications of this compound in organic synthesis?
A2: The most common application of this compound is in the synthesis of primary amides from carboxylic acids or their activated derivatives, such as esters.[1] It serves as a convenient source of ammonia equivalent under specific reaction conditions.
Q3: What are the general solubility characteristics of this compound?
A3: this compound is highly soluble in water. Its solubility in organic solvents is more limited and varies depending on the polarity of the solvent. It is reported to be slightly soluble in methanol. Due to its ionic nature as a salt, it is generally more soluble in polar protic and polar aprotic solvents compared to nonpolar solvents.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, as it is hygroscopic. For long-term storage, refrigeration is often recommended.
Solubility Data
The quantitative solubility of this compound in a wide range of organic solvents is not extensively reported in the literature. The following table summarizes the available qualitative data and provides an estimated solubility profile based on general principles of solubility for polar, ionic compounds.
| Solvent | Solvent Type | Qualitative/Estimated Solubility |
| Water | Polar Protic | Highly Soluble |
| Methanol | Polar Protic | Slightly Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Sparingly Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Insoluble to Very Sparingly Soluble |
| Dioxane | Polar Aprotic | Insoluble to Very Sparingly Soluble |
| Dichloromethane (DCM) | Nonpolar | Insoluble |
| Toluene | Nonpolar | Insoluble |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms. It is always recommended to perform a small-scale solubility test before proceeding with a reaction.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in organic solvents.
Issue 1: Poor Solubility of this compound in the Reaction Solvent.
-
Possible Cause: The chosen solvent may not be polar enough to dissolve the salt.
-
Troubleshooting Steps:
-
Increase Polarity: If the reaction chemistry allows, switch to a more polar solvent such as DMF or DMSO.
-
Co-solvent System: Consider using a co-solvent system. For example, adding a small amount of methanol to a less polar solvent might improve solubility.
-
Heating: Gently warming the mixture may increase the solubility. However, be cautious as this may also accelerate potential degradation. Monitor the reaction closely by TLC or LC-MS.
-
Sonication: Applying sonication can help to break up solid particles and enhance dissolution.
-
Issue 2: The Reaction is Sluggish or Does Not Proceed to Completion.
-
Possible Cause 1: The methanediamine free base is not being efficiently generated in situ.
-
Troubleshooting Steps:
-
Base Selection: The presence of a suitable base is crucial to deprotonate the dihydrochloride salt and release the reactive methanediamine. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure at least two equivalents of the base are used.
-
Base Strength: If the reaction is still slow, a stronger non-nucleophilic base might be required, depending on the reaction conditions and substrate tolerance.
-
-
-
Possible Cause 2: The reaction temperature is too low.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature and monitor the progress. Be aware of potential side reactions or degradation at higher temperatures.
-
-
-
Possible Cause 3: The methanediamine is degrading before it can react with the substrate.
-
Troubleshooting Steps:
-
Order of Addition: Add the this compound and the base to the reaction mixture containing the substrate last. This minimizes the time the free diamine is in solution before it can react.
-
-
Issue 3: Formation of Unexpected Byproducts.
-
Possible Cause: Decomposition of methanediamine or side reactions with the solvent or substrate. Geminal diamines can be unstable and may decompose.
-
Troubleshooting Steps:
-
Lower Temperature: Run the reaction at a lower temperature to minimize decomposition pathways.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric components.
-
Solvent Purity: Ensure the use of dry, high-purity solvents to avoid side reactions with impurities.
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize the formation of degradation products.
-
Experimental Protocols
Synthesis of a Primary Amide from a Carboxylic Acid
This protocol describes a general procedure for the synthesis of a primary amide from a carboxylic acid using this compound.
Materials:
-
Carboxylic acid
-
This compound
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and the peptide coupling reagent (1.1 eq).
-
Dissolution: Add the anhydrous organic solvent (e.g., DMF) to dissolve the solids. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Addition of Base and Diamine: In a separate vial, suspend this compound (1.2 eq) in a small amount of the reaction solvent. Add the non-nucleophilic base (2.5 eq) to this suspension and stir briefly.
-
Reaction: Add the suspension of this compound and base to the activated carboxylic acid solution.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired primary amide.
Visualizations
Caption: Experimental workflow for primary amide synthesis.
Caption: Troubleshooting decision workflow.
References
Technical Support Center: Managing the Exotherm of Methanediamine Dihydrochloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction during the synthesis of methanediamine dihydrochloride. The following information is intended to supplement, not replace, established laboratory safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound an exothermic process?
A1: Yes, the reaction of methanediamine with hydrochloric acid to form this compound is a neutralization reaction. Like most acid-base neutralizations, this process is exothermic, releasing heat into the system.[1][2][3][4][5] The heat generated can be significant, particularly at larger scales or higher concentrations, and requires careful management to prevent a runaway reaction.
Q2: What are the primary risks associated with an uncontrolled exotherm in this reaction?
A2: An uncontrolled exotherm can lead to several hazardous situations, including:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, which can result in the boiling of solvents, splattering of corrosive materials, and potentially, vessel rupture.[6][7][8][9]
-
Product Degradation: this compound begins to decompose at approximately 135°C (275°F).[1][10][11] An uncontrolled exotherm can easily exceed this temperature, leading to the formation of impurities and a lower yield of the desired product.
-
Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, complicating purification and reducing the overall efficiency of the synthesis.
-
Safety Hazards: The release of hot, corrosive materials poses a significant risk of chemical burns and other injuries to laboratory personnel.
Q3: What are the key parameters that influence the exotherm?
A3: The rate and intensity of the exotherm are primarily influenced by:
-
Concentration of Reactants: Higher concentrations of methanediamine and hydrochloric acid will result in a more significant heat release per unit volume.
-
Rate of Addition: The speed at which the acid is added to the amine solution is a critical control parameter. Rapid addition can lead to a rapid accumulation of heat.
-
Mixing Efficiency: Inadequate stirring can create localized "hot spots" where the temperature is significantly higher than the bulk solution, increasing the risk of a runaway reaction.
-
Scale of the Reaction: The heat generated increases with the volume of the reaction, while the surface area available for heat dissipation does not increase proportionally. This makes heat management more challenging at larger scales.[12]
-
Initial Temperature: Starting the reaction at a lower temperature provides a larger buffer before reaching hazardous temperatures.
Q4: What are the recommended cooling methods for this reaction?
A4: The choice of cooling method depends on the scale of the reaction.
-
Laboratory Scale (up to 1L): An ice bath is typically sufficient to maintain temperature control.[13]
-
Pilot Plant/Kilo-Lab Scale: A jacketed reactor with a circulating coolant (e.g., a glycol/water mixture) is recommended for more precise and uniform temperature control.
-
Industrial Scale: Requires robust engineering controls, including automated cooling systems, emergency quenching capabilities, and potentially, the use of continuous flow reactors to minimize the reaction volume at any given time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature rise | - Rate of acid addition is too fast.- Inadequate cooling.- Insufficient mixing. | - Immediately stop the addition of hydrochloric acid.- Ensure the cooling system is functioning optimally (e.g., add more ice to the bath, check coolant flow rate).- Increase the stirring rate to improve heat dissipation. |
| Localized boiling or fuming at the point of acid addition | - Poor mixing leading to localized "hot spots".- Acid concentration is too high. | - Improve agitation to ensure rapid dispersion of the acid.- Consider adding the acid subsurface to promote better initial mixing.- Use a more dilute solution of hydrochloric acid. |
| Product is discolored or off-white | - Exotherm caused the temperature to exceed the decomposition point of the product. | - Implement more stringent temperature control throughout the reaction.- Ensure the bulk temperature of the reaction mixture does not exceed a safe upper limit (e.g., 40-50°C). |
| Low yield of crystalline product | - Product degradation due to excessive heat.- Side reactions favored at higher temperatures. | - Optimize the reaction temperature and addition rate to minimize byproduct formation.- Characterize byproducts to understand the degradation pathway. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound with Exotherm Control
This protocol is intended for the synthesis of approximately 10-20 g of this compound.
Materials:
-
Methanediamine solution (concentration to be determined based on starting material)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Large crystallizing dish or insulated container for an ice bath.
-
Büchner funnel and filter flask.
Procedure:
-
Preparation: Place the methanediamine solution in the three-necked flask and begin stirring. Place the flask in an ice bath to pre-cool the solution to 0-5°C.
-
Acid Addition: Slowly add the hydrochloric acid dropwise from the dropping funnel to the stirred methanediamine solution.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction mixture. Maintain the temperature between 5-10°C throughout the addition of the acid. Adjust the addition rate as necessary to control the exotherm.
-
Completion and Crystallization: Once the acid addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The this compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 50°C.
Quantitative Data (Illustrative)
The following table provides illustrative data for managing the exotherm. Actual values will vary depending on the specific reaction conditions.
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) |
| Initial Temperature | 0-5°C | 0-5°C |
| Recommended Coolant | Ice/Water Bath | Chiller with Glycol/Water |
| Max. Temperature Limit | 15°C | 20°C |
| Typical HCl Addition Time | 30-45 minutes | 2-4 hours |
| Stirrer Speed | 200-300 RPM | 100-150 RPM (with appropriate impeller) |
Visualizations
Experimental Workflow for Exotherm Management
Caption: Workflow for managing the exotherm during this compound synthesis.
Logical Relationship of Factors Affecting Exotherm
Caption: Key factors influencing and controlling the reaction exotherm.
References
- 1. This compound | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. catalystchemistry.com.au [catalystchemistry.com.au]
- 3. byjus.com [byjus.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. youtube.com [youtube.com]
- 6. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. scribd.com [scribd.com]
- 9. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 10. Buy Methanediamine | 2372-88-5 [smolecule.com]
- 11. Low-temperature Heat Capacities and Thermochemistry Properties of Ethylene Diamine Dihydrochloride [cjcu.jlu.edu.cn]
- 12. helgroup.com [helgroup.com]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in peptide coupling with methanediamine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for peptide coupling reactions involving methanediamine dihydrochloride. The focus is on addressing low yield and other common issues encountered during the synthesis of C-terminal peptide amides using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in peptide synthesis?
This compound serves as a reagent for the synthesis of primary amides at the C-terminus of peptides.[1] It functions as a slow-releasing source of ammonia, which offers a convenient alternative to using concentrated aqueous ammonia.[1] This method can help to avoid solubility problems and allows for better stoichiometric control of the amidation reaction.[1]
Q2: How does the reaction with this compound work?
The amidation reaction with this compound is typically carried out on an "active ester" of the N-protected amino acid or peptide.[1] Common active esters include succinimidyl or 4-nitrophenyl esters.[1] In the presence of a base, such as triethylamine (Et3N), this compound slowly releases ammonia, which then reacts with the activated carboxyl group of the peptide to form the C-terminal amide.[1]
Q3: What are the main advantages of using this compound for peptide amidation?
The primary advantages include:
-
Improved Solubility: It avoids the solubility issues that can arise when using concentrated aqueous ammonia with organic solvents.[1]
-
Better Stoichiometric Control: As a solid, it allows for more precise control over the amount of ammonia source added to the reaction.[1]
-
Good Yields: The method is reported to provide good yields of the desired C-terminal amide.[1]
-
Suppression of Racemization: The reaction conditions are mild and have been shown not to induce racemization.[1]
Q4: Can this compound be used to insert a methylene diamine linker into a peptide chain?
Current literature primarily supports the use of this compound as a source of ammonia for C-terminal amidation.[1] Its use as a linker to connect two peptide chains or amino acids is not a commonly described application.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues, particularly low yield, during the C-terminal amidation of peptides using this compound.
Issue: Low or No Yield of the C-Terminal Amide
Q: I am observing a very low yield of my C-terminal amidated peptide. What are the potential causes and how can I troubleshoot this?
A: Low yield in this reaction can stem from several factors, primarily related to the quality of the starting materials, the efficiency of the active ester formation, or the amidation step itself. A logical diagnostic workflow is essential to pinpoint the issue.
1. Verify the Quality of Starting Materials:
-
Peptide Active Ester: Ensure that the starting N-protected peptide active ester (e.g., succinimidyl or 4-nitrophenyl ester) is of high purity and has not hydrolyzed. Consider preparing a fresh batch of the active ester.
-
This compound: Use a high-purity grade of this compound.
-
Solvent and Base: Ensure that the solvent (e.g., dioxane) is anhydrous and the base (e.g., triethylamine) is pure and free of contaminants.[1]
2. Inefficient Active Ester Formation:
If you are preparing the active ester in a preceding step, ensure this reaction has gone to completion. Incomplete conversion to the active ester will result in unreacted peptide acid, which will not react with the ammonia source.
3. Suboptimal Amidation Reaction Conditions:
-
Insufficient Base: The presence of a tertiary amine base like triethylamine is crucial for the reaction.[1] Ensure you are using the correct stoichiometry.
-
Reaction Time: As this compound is a slow-releasing source of ammonia, the reaction may require sufficient time to go to completion. Consider extending the reaction time and monitoring the progress by an appropriate analytical method like TLC or LC-MS.
-
Temperature: While the reaction is typically performed at room temperature, gentle heating may be explored for sterically hindered peptides, though this should be done with caution to avoid side reactions.
4. Work-up and Purification Issues:
-
Product Precipitation: Ensure that the product is effectively precipitated and collected during the work-up.
-
Purification Losses: Optimize your purification strategy (e.g., column chromatography, recrystallization) to minimize product loss.
Data Presentation
The following table summarizes typical reaction conditions for the C-terminal amidation of peptides using this compound and active esters, based on available literature.
| Parameter | Recommended Condition | Notes |
| Starting Material | N-protected peptide active ester (e.g., succinimidyl, 4-nitrophenyl) | High purity is essential for good yields. |
| Ammonia Source | This compound | Acts as a slow-releasing source of ammonia.[1] |
| Molar Ratio | Peptide Active Ester : this compound : Base | A slight excess of this compound and base is generally recommended. A good starting point is a 1 : 1.2 : 2.2 ratio. |
| Solvent | Anhydrous Dioxane | Anhydrous conditions are important to prevent hydrolysis of the active ester.[1] |
| Base | Triethylamine (Et3N) | Other non-nucleophilic tertiary amines can also be considered.[1] |
| Temperature | Room Temperature | Gentle heating may be applicable in some cases but should be optimized. |
| Reaction Time | Several hours to overnight | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
| Reported Yield | Good | Specific yields will vary depending on the peptide sequence and the purity of the starting materials.[1] |
Experimental Protocols
Detailed Methodology for C-Terminal Amidation of a Peptide Active Ester
This protocol describes a general procedure for the C-terminal amidation of an N-protected peptide active ester using this compound.
Materials:
-
N-protected peptide active ester (e.g., N-succinimidyl ester)
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous Dioxane
-
Reaction vessel with a magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the N-protected peptide active ester in anhydrous dioxane.
-
Addition of Reagents: To the stirred solution, add this compound followed by triethylamine.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed. This may take several hours to overnight.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The residue can then be taken up in a suitable solvent (e.g., ethyl acetate) and washed with water, a mild acidic solution (e.g., 5% citric acid), and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude C-terminal amidated peptide.
-
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization, to obtain the pure C-terminal amidated peptide.
Mandatory Visualization
Caption: Workflow for C-terminal peptide amidation.
Caption: Decision tree for troubleshooting low yield.
References
preventing polymerization in methanediamine dihydrochloride reactions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing polymerization in reactions involving methanediamine dihydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Question: My reaction mixture rapidly formed a white, insoluble precipitate or gel. What is the likely cause?
Answer: This is a classic sign of uncontrolled polymerization of methanediamine. The dihydrochloride salt is stable, but the free methanediamine base, which is the reactive species, is highly unstable and prone to self-condensation to form polymers.[1][2] This typically occurs if the free base is generated too quickly or exists at a high concentration before it can react with your intended substrate.
Question: I am observing a low yield of my desired product and a significant amount of unidentified, high-molecular-weight side products. Is this related to polymerization?
Answer: Yes, this is a common consequence of methanediamine polymerization. When methanediamine polymerizes, it is consumed in a side reaction, which directly reduces the yield of your target molecule. The resulting polymers are often the high-molecular-weight byproducts you are observing. The key to improving your yield is to ensure the rate of methanediamine consumption by your substrate is significantly faster than its rate of self-polymerization.[3]
Question: How can I diagnose the specific cause of polymerization in my reaction?
Answer: Use the following troubleshooting workflow to identify the root cause.
Frequently Asked Questions (FAQs)
Q1: Why is methanediamine provided as a dihydrochloride salt?
Methanediamine is the simplest geminal diamine and is highly unstable as a free base, existing only transiently in solution.[1][2] It readily undergoes self-condensation to form polymers. The formation of the dihydrochloride salt provides a stable, crystalline, and handleable solid by protonating the two amino groups.[1] This salt can be stored and used to generate the reactive free diamine when needed for a reaction.
Q2: What is the fundamental principle for preventing polymerization?
The most effective strategy is to generate the reactive methanediamine in situ (in the reaction mixture) in the presence of the compound it is intended to react with.[3] This ensures that the concentration of the unstable free diamine remains extremely low at any given moment, minimizing the opportunity for self-polymerization. The rate of formation of free methanediamine should not exceed its rate of consumption by the desired reaction pathway.[3]
Q3: What are the critical reaction parameters to control?
-
pH and Base Addition: The free diamine is generated by neutralizing the dihydrochloride salt. This must be done carefully. Use a non-nucleophilic base (e.g., triethylamine) and add it slowly to the mixture containing both the this compound and your substrate.[3] Careful pH stabilization is crucial to avoid unwanted polymerization.[1]
-
Temperature: Low temperatures are critical. The generation of the free diamine and the subsequent reaction should be carried out at low temperatures (e.g., 0-5 °C) to decrease the rate of the competing polymerization reaction.[3]
-
Reagent Purity: Use anhydrous solvents and pure reagents. Trace amounts of acidic or basic impurities can catalyze polymerization.[3]
Q4: Can I use a polymerization inhibitor?
While specific data on inhibitors for methanediamine is limited, inhibitors used for other reactive monomers could be considered as a secondary precaution, especially during scale-up.[3] These typically work by scavenging free radicals.[4] Common examples include phenolic compounds like Butylated Hydroxytoluene (BHT) or hydroquinone.[4][5] However, the primary and most effective method of prevention is the strict control of reaction conditions as described above.
Data and Properties
A summary of relevant properties for this compound is provided below.
| Property | Value | Source(s) |
| Chemical Formula | CH₂(NH₂)₂ · 2HCl | [6] |
| Molecular Weight | 118.99 g/mol | [7][8] |
| Appearance | White to off-white crystalline solid/granular solid | [7][9][10] |
| Solubility | Highly soluble in water; sparingly soluble in methanol. | [7][9][10] |
| Decomposition Temp. | Decomposes at approx. 135 °C (275 °F), turning into a white puffy solid. | [9][10] |
| pH of Aqueous Solution | < 7.0 (solutions are acidic) | [9][10] |
| Storage Temperature | 2-8 °C | [6][10] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation of Methanediamine
This protocol describes a one-pot procedure for reacting a substrate with methanediamine generated in situ from its dihydrochloride salt. This method is adapted from best practices for handling similarly reactive species.[3]
Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your substrate and this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, ethanol, acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a non-nucleophilic base (e.g., triethylamine, 2.0-2.2 eq) dropwise to the stirred mixture over 30-60 minutes.
-
Temperature Control: Critically, ensure the internal temperature of the reaction mixture does not rise above 5 °C during the base addition.[3]
-
Initial Reaction: Once the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Warming: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS, LC-MS) until the starting material is consumed.
-
Work-up: Proceed with standard aqueous work-up and purification procedures. The triethylamine hydrochloride salt formed will typically be removed during the aqueous extraction.
References
- 1. Buy Methanediamine | 2372-88-5 [smolecule.com]
- 2. Methanediamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methylenediamine = 98.0 AT 57166-92-4 [sigmaaldrich.com]
- 7. CAS 57166-92-4: methylenediamine dihydrochloride [cymitquimica.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. METHYLENEDIAMINE DIHYDROCHLORIDE | 57166-92-4 [chemicalbook.com]
Technical Support Center: Activation of Methanediamine Dihydrochloride for Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of methanediamine dihydrochloride in chemical synthesis. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions involving this compound?
A1: this compound is the stable, crystalline salt of the highly reactive and transient free base, methanediamine.[1] In this salt form, the two amine groups are protonated. To activate it for use as a nucleophile in synthesis, a base is required to deprotonate these ammonium groups, generating the reactive methanediamine in situ. This process is a neutralization reaction where the base removes the two acidic protons from the protonated amine.[2]
Q2: Why can't I use methanediamine directly instead of its dihydrochloride salt?
A2: Free methanediamine is a transient species in solution and has not been isolated in significant quantities.[1] Its dihydrochloride salt is a stable, solid form that can be easily handled and stored.[1] The use of the salt allows for the controlled release of the reactive diamine upon deprotonation.
Q3: What type of base is suitable for deprotonating this compound?
A3: A non-nucleophilic organic base is typically used to deprotonate this compound. Triethylamine (Et₃N) is a commonly used base for this purpose as it is strong enough to deprotonate the ammonium ions without competing in the main reaction.[1] The pKa of the conjugate acid of triethylamine (triethylammonium) is around 10.75, which is suitable for neutralizing the acidic this compound.
Q4: How many equivalents of base are required?
A4: Since this compound has two protonated amine groups, at least two equivalents of a monobasic base (like triethylamine) are required for complete deprotonation. It is common practice to use a slight excess of the base to ensure the reaction goes to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of this compound. 2. Hydrolysis of the active ester or acyl chloride starting material. 3. The amine is not sufficiently nucleophilic. 4. The reaction temperature is too low. | 1. Ensure at least two equivalents of a suitable base (e.g., triethylamine) are used. Consider adding a slight excess. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Confirm that the deprotonation is occurring. If the issue persists, consider a more reactive starting material if possible. 4. Some reactions may require gentle heating. Monitor the reaction progress by TLC or LC-MS while gradually increasing the temperature. |
| Presence of Unreacted Starting Material | 1. Insufficient equivalents of methanediamine or base. 2. Short reaction time. | 1. Check the stoichiometry of your reactants. Ensure this compound and the base are present in the correct molar ratios. 2. Monitor the reaction over a longer period to ensure it has reached completion. |
| Formation of Side Products | 1. The base used is also a nucleophile and reacts with the starting material. 2. The generated methanediamine is unstable and decomposes. | 1. Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). 2. Generate the methanediamine in situ at a controlled temperature and ensure it reacts promptly with the substrate. Avoid high reaction temperatures for extended periods. |
| Difficulty in Product Purification | 1. Excess base or the resulting ammonium salt is contaminating the product. | 1. During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the excess amine base, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of primary amides from N-protected amino acid active esters using this compound, based on the work of Galaverna et al. (1993).[1]
| N-Protected Amino Acid Active Ester | Base | Solvent | Reaction Time (h) | Yield (%) |
| Boc-Gly-ONp | Triethylamine | Dioxane | 24 | 85 |
| Z-Gly-ONp | Triethylamine | Dioxane | 24 | 88 |
| Boc-Ala-ONp | Triethylamine | Dioxane | 24 | 82 |
| Z-Phe-ONp | Triethylamine | Dioxane | 24 | 90 |
| Boc-Val-ONp | Triethylamine | Dioxane | 48 | 75 |
Boc: tert-butyloxycarbonyl, Z: benzyloxycarbonyl, ONp: p-nitrophenyl ester
Experimental Protocols
Detailed Methodology for the Synthesis of N-Boc-Glycine Primary Amide
This protocol is adapted from the procedure described by Galaverna et al. (1993) for the synthesis of primary amides from active esters.[1]
Materials:
-
N-Boc-Glycine-p-nitrophenyl ester (Boc-Gly-ONp)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dioxane
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-Glycine-p-nitrophenyl ester (1 equivalent) in anhydrous dioxane.
-
Add this compound (0.5 equivalents) to the solution.
-
Add triethylamine (2.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Visualizations
References
handling and storage best practices for methanediamine dihydrochloride
Technical Support Center: Methanediamine Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the best practices for handling and storing this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the more stable salt form of methanediamine.[1] The dihydrochloride salt is a white, crystalline, or granular solid and is water-soluble.[1][2][3] It is used in chemical synthesis, for example, as a reactant in the creation of primary amides from amino acids.[1][4]
2. What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. The primary hazards include:
It is probably combustible, though flash point data are not available.[2][3]
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and stability of this compound. Key recommendations include:
-
Keep the container tightly closed.[5]
-
A specific storage temperature range of 2-8°C is often recommended.[3][4][7]
-
The substance is hygroscopic, meaning it can absorb moisture from the air, so protection from moisture is important.[6]
4. What personal protective equipment (PPE) should be worn when handling this compound?
To ensure personal safety, the following PPE is recommended:
-
Eye Protection: Goggles or safety glasses with side-shields.[5][8]
-
Skin and Body Protection: Long-sleeved clothing or a lab coat.[5] For more extensive handling, Tyvek-type disposable protective clothing may be appropriate.[2]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation.[5] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5]
5. How should I handle a spill of this compound?
In the event of a spill, follow these steps:
-
Dampen the solid spill material with water.[2]
-
Transfer the dampened material to a suitable, closed container for disposal.[2][5]
-
Use absorbent paper dampened with water to clean up any remaining residue.[2]
-
Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for later disposal.[2]
-
Wash all contaminated surfaces with a soap and water solution.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound has discolored or changed appearance | Improper storage (exposure to moisture or high temperatures). | Verify storage conditions. The compound should be a white granular solid.[2] Decomposition can begin at approximately 275°F (135°C), where it changes to a white, puffy solid before darkening.[2][3] |
| Poor solubility in experiments | Incorrect solvent or low-quality reagent. | This compound is soluble in water (≥ 100 mg/mL at 70.7°F).[2] It has slight solubility in methanol.[3] Ensure the correct solvent is being used and that the compound has not degraded. |
| Inconsistent reaction yields | Degradation of the reagent due to improper handling or storage. Incompatible reagents. | Always use the compound from a tightly sealed container stored under recommended conditions. In aqueous solutions, it behaves as an acid and will react with bases.[2][3] This neutralization reaction generates heat.[3] |
| Material appears clumpy or wet | Absorption of moisture from the air (hygroscopic nature). | Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 118.99 g/mol | [2] |
| Appearance | White granular solid | [2][3] |
| Melting Point | Decomposes starting at ~275°F (~135°C) | [2][3] |
| Solubility in Water | ≥ 100 mg/mL at 70.7°F (21.5°C) | [2] |
| Storage Temperature | 2-8°C | [3][4][7] |
Experimental Protocols
First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water or normal saline for 20-30 minutes, removing contact lenses if present.[2][5] Seek immediate medical attention, even if no symptoms are apparent.[2]
-
Skin Contact: Immediately flood the affected skin with water while removing contaminated clothing.[2] Wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air immediately.[5][9] If breathing is difficult, provide artificial respiration.[5] Seek medical attention if symptoms occur.[5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Do not induce vomiting. Seek medical attention if symptoms occur.[5]
Diagrams
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. Buy Methanediamine | 2372-88-5 [smolecule.com]
- 2. This compound | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYLENEDIAMINE DIHYDROCHLORIDE | 57166-92-4 [chemicalbook.com]
- 4. Methylenediamine = 98.0 AT 57166-92-4 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. METHYLENEDIAMINE DIHYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
common impurities in methanediamine dihydrochloride and their impact
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in methanediamine dihydrochloride and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Based on its synthesis and stability, the most common impurities are likely to be formaldehyde and ammonium chloride . Formaldehyde can arise from side reactions during synthesis, particularly if dichloromethane is used as a solvent, or from the degradation of the methanediamine moiety.[1] Ammonium chloride can be a residual starting material or a byproduct of the reaction used to form the dihydrochloride salt.
Q2: How can these impurities affect my experiments?
A2: Both formaldehyde and ammonium chloride can have significant impacts on various experimental procedures:
-
Formaldehyde: Being a reactive aldehyde, it can lead to several undesirable side reactions. In peptide synthesis, it can cause N-methylation of amino acids or form cross-links between peptide chains, leading to product heterogeneity and reduced yield.[2][3][4] In other applications, it can react with primary and secondary amines, leading to the formation of unexpected byproducts.
-
Ammonium Chloride: As a salt, it can alter the ionic strength and pH of reaction mixtures, potentially affecting reaction rates and catalyst performance.[5][6] In high concentrations, it can also interfere with downstream purification processes, such as crystallization.
Q3: I am observing unexpected side products in my reaction using this compound. Could impurities be the cause?
A3: Yes, it is highly probable. If you are working with peptides or other amine-containing molecules, the presence of formaldehyde could lead to methylation or other modifications of your target molecule.[2][7][8] It is recommended to test your batch of this compound for the presence of these impurities.
Q4: Are there any visual clues to the presence of these impurities?
A4: While not definitive, some visual cues might suggest impurity presence. This compound should be a white to off-white solid.[9] Any significant discoloration or unusual odor could indicate the presence of degradation products or other impurities. However, reactive impurities like formaldehyde are often present at levels not detectable by visual inspection alone.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues arising from impurities in this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low yield or incomplete reaction | Formaldehyde Impurity: Reacts with starting materials or products, reducing the concentration of the desired reactants. | 1. Test for the presence of formaldehyde using the analytical methods described below.2. If formaldehyde is present, consider purifying the this compound or sourcing a higher purity grade.3. Alternatively, scavengers for formaldehyde can be added to the reaction mixture, but this requires careful optimization. |
| Ammonium Chloride Impurity: Alters the pH or ionic strength of the reaction medium, inhibiting the reaction. | 1. Determine the concentration of ammonium chloride using ion chromatography.2. Adjust the reaction conditions (e.g., pH, buffer concentration) to compensate for the presence of the salt.3. Purify the this compound to remove excess ammonium chloride. | |
| Formation of unexpected byproducts | Formaldehyde Impurity: Leads to side reactions such as N-methylation or cross-linking.[2][3][4] | 1. Characterize the byproducts to confirm if they are consistent with formaldehyde-mediated reactions.2. Perform a formaldehyde analysis on the this compound.3. Use a fresh, high-purity batch of the reagent. |
| Inconsistent results between batches | Variable Impurity Levels: Different batches of this compound may contain varying levels of formaldehyde and ammonium chloride. | 1. Establish a quality control protocol to test each new batch for key impurities before use.2. Maintain a record of batch numbers and corresponding analytical data to correlate with experimental outcomes. |
| Difficulty in product purification | Ammonium Chloride Impurity: High concentrations can interfere with crystallization or chromatographic separation. | 1. Quantify the ammonium chloride content.2. Consider an initial purification step to remove the salt before proceeding with the main purification of your product. |
Analytical Protocols
Accurate quantification of impurities is crucial for troubleshooting. Below are detailed methodologies for the analysis of formaldehyde and ammonium chloride in this compound.
Protocol 1: Quantification of Formaldehyde by GC-MS after Derivatization
This method involves the derivatization of formaldehyde to a more volatile and stable compound, which is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][10][11][12][13]
Materials:
-
This compound sample
-
Pentafluorobenzylhydroxylamine (PFBHA) hydrochloride solution (derivatizing agent)
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Deionized water
-
Standard formaldehyde solutions for calibration
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a vial. Dissolve the sample in a known volume of deionized water.
-
Derivatization: To the aqueous solution of the sample, add an excess of the PFBHA solution. The reaction converts formaldehyde to its PFBHA-oxime derivative.
-
Extraction: Extract the derivative into an organic solvent (e.g., hexane). The organic layer will contain the derivatized formaldehyde.
-
GC-MS Analysis: Inject an aliquot of the organic extract into the GC-MS system.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detection: Monitor for the characteristic ions of the PFBHA-formaldehyde oxime.
-
-
Quantification: Prepare a calibration curve using standard formaldehyde solutions that have undergone the same derivatization and extraction procedure. Calculate the concentration of formaldehyde in the original sample based on the peak area of the derivative.
Protocol 2: Quantification of Ammonium Chloride by Ion Chromatography
Ion chromatography (IC) is a sensitive and specific method for the determination of ionic impurities like ammonium.[14][15][16][17][18]
Materials:
-
This compound sample
-
Deionized water (as eluent and for sample preparation)
-
Standard ammonium chloride solutions for calibration
-
Ion chromatograph equipped with a cation exchange column and a conductivity detector.
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in a known volume of deionized water. Filter the solution through a 0.45 µm filter to remove any particulates.
-
IC Analysis: Inject the filtered sample solution into the ion chromatograph.
-
Eluent: High-purity deionized water or a dilute acid solution (e.g., methanesulfonic acid) as recommended for the specific column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Suppressed conductivity detection.
-
-
Quantification: Prepare a calibration curve by analyzing a series of standard ammonium chloride solutions of known concentrations. Determine the concentration of ammonium in the sample by comparing its peak area to the calibration curve.
Visualizations
Logical Workflow for Troubleshooting Impurity-Related Issues
Caption: A logical workflow for troubleshooting experimental issues potentially caused by impurities in this compound.
Experimental Workflow for Impurity Analysis
Caption: A streamlined experimental workflow for the parallel analysis of formaldehyde and ammonium chloride impurities.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. Formaldehyde Reacts with Amino Acids and Peptides with a Potential Role in Acute Methanol Intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ammonium chloride - Wikipedia [en.wikipedia.org]
- 6. Ammonium Chloride Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. METHYLENEDIAMINE DIHYDROCHLORIDE | 57166-92-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formaldehyde analysis of seized cosmetic products by HS-GC-MS of methylal, ethoxymethoxymethane, and ethylal derivatives | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 14. Analyzing Ammonia by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. conquerscientific.com [conquerscientific.com]
Validation & Comparative
A Comparative Guide to Amide Bond Formation: Methanediamine Dihydrochloride vs. DCC
In the landscape of synthetic chemistry, the formation of the amide bond is a cornerstone, pivotal in the synthesis of peptides, pharmaceuticals, and a vast array of organic molecules. For researchers, scientists, and drug development professionals, the choice of coupling reagent is critical to achieving optimal yields, purity, and cost-effectiveness. This guide provides an objective comparison between a classical coupling reagent, N,N'-dicyclohexylcarbodiimide (DCC), and a less conventional alternative, methanediamine dihydrochloride, for amide synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Primary Application | Synthesis of primary amides from pre-activated carboxylic acids (active esters or acyl chlorides). | Direct coupling of carboxylic acids with primary or secondary amines. |
| Reagent Type | Slow-releasing source of ammonia. | Dehydrating agent/carbodiimide coupling reagent. |
| Byproduct | Formaldehyde and ammonium chloride (in situ). | Dicyclohexylurea (DCU), an insoluble solid. |
| Key Advantage | A convenient alternative to using concentrated aqueous ammonia, especially when solubility is an issue.[1] | Widely used, effective for a broad range of substrates, and the byproduct is easily removed by filtration.[2] |
| Key Disadvantage | Requires pre-activation of the carboxylic acid. | Can cause racemization in chiral carboxylic acids; DCU can sometimes be difficult to remove completely from non-polar products.[3][4] |
Performance Data: A Side-by-Side Look
Due to the fundamentally different reaction pathways employed by this compound and DCC, a direct head-to-head comparison with identical starting materials is not feasible. This compound is utilized for the synthesis of primary amides from activated esters, whereas DCC is employed for the direct coupling of carboxylic acids with amines. The following tables present representative yields for each reagent in their respective applications.
Table 1: Amide Synthesis with this compound from Active Esters
| N-Protected Amino Acid Active Ester | Yield (%) |
| Z-Gly-ONp | 85 |
| Z-Ala-ONp | 82 |
| Z-Val-ONp | 80 |
| Z-Phe-ONp | 88 |
| Boc-Gly-OSu | 90 |
| Boc-Ala-OSu | 87 |
| Boc-Phe-OSu | 92 |
Data sourced from Galaverna et al., 1993.[1] Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, ONp = p-nitrophenyl ester, OSu = N-hydroxysuccinimide ester.
Table 2: Amide Synthesis with DCC
| Carboxylic Acid | Amine | Additive | Yield (%) |
| N-Boc-Proline | L-Phenylalanine | HOBt | 85 |
| Benzoic Acid | Aniline | - | ~70-90 |
| Phenylacetic Acid | Benzylamine | - | ~70-90 |
| N-Boc-Pro-Phe-OH | Glycine | HOBt | 85 |
| Z-Gly-Phe-OH | H-Val-OMe | - | High |
Yields are representative and can vary based on specific reaction conditions and substrates. Data compiled from various sources.[5][6]
Experimental Protocols
General Procedure for Primary Amide Synthesis using this compound
This protocol is based on the work of Galaverna et al.[1]
-
Dissolve the active ester (e.g., N-hydroxysuccinimide or p-nitrophenyl ester) of the N-protected amino acid or peptide in a suitable solvent such as dioxane.
-
Add this compound (1.1 equivalents) to the solution.
-
Add triethylamine (2.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the primary amide.
General Procedure for Amide Synthesis using DCC
This is a standard protocol for DCC-mediated amide coupling.
-
Dissolve the carboxylic acid (1 equivalent) and the amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide).
-
Cool the solution to 0 °C in an ice bath.
-
If desired, an additive such as 1-hydroxybenzotriazole (HOBt) (1 equivalent) can be added to suppress racemization and improve efficiency.[3]
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by extraction and/or column chromatography to afford the desired amide.
Reaction Mechanisms and Visualizations
This compound: A Slow-Release Ammonia Source
This compound functions as a convenient in-situ source of ammonia. In the presence of a base, such as triethylamine, it is believed to slowly decompose, releasing ammonia which then acts as the nucleophile to attack the activated carbonyl of the ester. This controlled release of ammonia can be advantageous in preventing side reactions that might occur with a high concentration of aqueous ammonia.
Caption: Proposed pathway for primary amide synthesis using this compound.
DCC: The Carbodiimide Coupling Pathway
DCC is a powerful dehydrating agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][7] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the insoluble dicyclohexylurea (DCU) byproduct.[2]
Caption: Mechanism of amide bond formation using DCC as a coupling reagent.
Conclusion: Making the Right Choice
The choice between this compound and DCC for amide synthesis is dictated by the specific requirements of the reaction.
This compound presents a niche but valuable method for the synthesis of primary amides from pre-activated carboxylic acids.[1] Its main advantage lies in being a convenient and manageable source of ammonia, circumventing the challenges associated with using concentrated aqueous ammonia, such as solubility issues and potential side reactions.[1]
DCC , on the other hand, is a versatile and widely established reagent for the direct coupling of carboxylic acids with primary and secondary amines .[2] Its effectiveness across a broad range of substrates and the ease of removal of its primary byproduct make it a go-to reagent in many synthetic applications.[2] However, caution must be exercised, particularly with chiral substrates, where the addition of racemization-suppressing agents like HOBt is often necessary.[3]
For researchers focused on the synthesis of primary amides, particularly in the context of peptide chemistry where active ester intermediates are common, this compound offers a compelling alternative. For general-purpose amide synthesis involving a diverse array of amines, DCC remains a robust and reliable choice. Ultimately, a thorough understanding of the reaction scope, potential side reactions, and practical considerations of each reagent will guide the synthetic chemist to the most appropriate and efficient method for their specific target molecule.
References
- 1. Diaminomethane dihydrochloride, a novel reagent for the synthesis of primary amides of amino acids and peptides from active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
A Comparative Guide to Methanediamine Dihydrochloride and HBTU in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate reagents is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of two compounds utilized in peptide chemistry: Methanediamine Dihydrochloride and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). While both are employed in the synthesis of peptides, they serve fundamentally different purposes. HBTU is a widely-used coupling reagent for the formation of peptide bonds, whereas this compound is a reagent for the specific synthesis of C-terminal primary amides from activated esters.
HBTU: A Workhorse Coupling Reagent in Solid-Phase Peptide Synthesis (SPPS)
HBTU is an aminium salt-based coupling reagent that has become a staple in both solid-phase and solution-phase peptide synthesis due to its high efficiency, fast reaction times, and ability to suppress racemization.[1][2][3]
Performance Data
The performance of HBTU is often benchmarked against other common coupling reagents. The following table summarizes key performance indicators for HBTU.
| Performance Metric | HBTU | Notes |
| Coupling Efficiency | Good to High | Effective for most amino acids, including some sterically hindered ones.[2][4] |
| Racemization | Low (1.5 - 5.0% D-isomer) | The addition of an additive like 1-hydroxybenzotriazole (HOBt) can further reduce racemization.[5] |
| Reaction Time | Fast (10 - 60 minutes) | Coupling times can be extended for difficult couplings.[6][7] |
| Common Side Reactions | Guanidinylation of the N-terminal amine | This can occur if an excess of HBTU is used.[2][8] |
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS using HBTU.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 1-3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).[6]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution), HBTU (2.9-4.9 equivalents), and optionally HOBt (3-5 equivalents) in DMF.
-
Add a tertiary base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[6]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates the completion of the coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).[6]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
HBTU Coupling Workflow in SPPS
This compound: A Reagent for Primary Amide Synthesis
This compound is not a coupling reagent in the traditional sense of forming a peptide bond between two amino acids. Instead, it serves as a slow-releasing source of ammonia for the conversion of activated esters of peptides or amino acids into their corresponding primary amides.[9] This method is an alternative to using concentrated aqueous ammonia, which can present solubility and pH control challenges.
Performance Data
Quantitative data on the efficiency of this compound for primary amide formation is not as extensively tabulated as for coupling reagents. However, it is reported to provide good yields without inducing racemization.[9]
| Performance Metric | This compound | Notes |
| Reaction Type | Primary Amide Formation | Converts active esters to primary amides. |
| Yield | Good | Provides a viable alternative to aqueous ammonia.[9] |
| Racemization | Not Induced | Preserves the stereochemical integrity of the amino acid or peptide.[9] |
| Key Advantage | Avoids solubility and pH issues associated with aqueous ammonia. | Allows for better stoichiometric control.[9] |
Experimental Protocol: Synthesis of a Peptide Primary Amide from an Active Ester
The following is a general protocol for the synthesis of a primary amide from a peptide active ester using this compound.
-
Preparation of the Active Ester: The C-terminal carboxylic acid of the N-protected peptide is first converted to an active ester (e.g., a succinimidyl or 4-nitrophenyl ester) using standard methods.
-
Amide Formation:
-
Dissolve the peptide active ester in a suitable solvent such as dioxane.
-
Add this compound to the solution.
-
Add triethylamine (Et3N) as a base to facilitate the release of ammonia.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the conversion of the active ester to the primary amide.
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting peptide primary amide using appropriate chromatographic techniques.
-
Reaction Scheme for Primary Amide Formation
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. peptide.com [peptide.com]
- 9. Diaminomethane dihydrochloride, a novel reagent for the synthesis of primary amides of amino acids and peptides from active esters. | Sigma-Aldrich [b2b.sigmaaldrich.com]
A Comparative Guide to the Analytical Validation of Primary Amides: HPLC vs. qNMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of primary amides, a common functional group in active pharmaceutical ingredients (APIs) and key intermediates, is critical for ensuring drug quality, safety, and efficacy. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for analytical validation, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and often complementary technique. This guide provides an objective comparison of the analytical validation of primary amides by HPLC and qNMR, supported by representative experimental data and detailed methodologies.
At a Glance: qNMR vs. HPLC for Primary Amide Analysis
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. | Separation based on differential partitioning of the analyte between a stationary and a mobile phase, with detection by UV, MS, etc. |
| Reference Standard | Does not require a reference standard of the analyte; uses a certified internal standard of a different compound. | Typically requires a well-characterized reference standard of the analyte for quantification. |
| Selectivity | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap in complex mixtures. | High selectivity for separating structurally similar impurities, especially with optimized column chemistry and mobile phases. |
| Speed | Method development is often faster. Analysis time per sample can be around 10-15 minutes. | Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes. |
| Sample Throughput | Generally lower than HPLC, but can be automated. | Well-suited for high-throughput analysis with autosamplers. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed during the analysis. |
Performance Comparison: Validation Parameters
The following tables summarize representative validation data for the quantification of primary amides using qNMR and HPLC. The qNMR data is based on studies of nicotinamide and urea, while the HPLC data represents typical performance for a pharmaceutical intermediate.
Table 1: Quantitative ¹H-NMR Validation Data for Primary Amides
| Validation Parameter | Nicotinamide[1] | Urea[2] | Acceptance Criteria |
| Linearity (r²) | 0.9998 | >0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.82% | >95% | 98.0% - 102.0% |
| Precision (%RSD/CV) | 1.80% | 0.2% | ≤ 2.0% |
| Working Range | 1.255 - 7.453 (mass ratio) | 1 mM - 500 mM | Defined by linearity |
Table 2: Representative RP-HPLC Validation Data for a Primary Amide Intermediate
| Validation Parameter | Representative Results | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Reportable |
| Specificity | No interference from blank/placebo | No co-eluting peaks |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analytical validation of a primary amide using qNMR and HPLC.
Quantitative ¹H-NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the primary amide sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a high-precision NMR tube.
-
Ensure complete dissolution by vortexing.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation (typically 30-60 s for quantitative analysis).
-
Pulse Width: Calibrate a 90° pulse for the sample.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
Acquisition Time: Typically 2-4 seconds.
3. Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.
-
Carefully phase the spectrum manually.
-
Perform a baseline correction.
-
Integrate the well-resolved, characteristic signals of the primary amide and the internal standard.
-
Calculate the purity of the primary amide using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Reverse-Phase HPLC (RP-HPLC) Protocol
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of the primary amide reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the primary amide sample and dissolve it in the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A suitable mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol), delivered isocratically or as a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the primary amide has maximum absorbance.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the primary amide against the concentration of the calibration standards.
-
Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.
-
Quantify the amount of the primary amide in the sample solution by interpolating its peak area from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical validation process for primary amides using qNMR and a comparison of the key features of qNMR and HPLC.
Caption: Workflow for the analytical validation of a primary amide by qNMR.
Caption: Key feature comparison between HPLC and qNMR for primary amide analysis.
Conclusion
Both qNMR and HPLC are robust and reliable techniques for the analytical validation of primary amides. The choice between the two methods depends on the specific requirements of the analysis.
-
qNMR is particularly advantageous when a certified reference standard for the primary amide is not available, or when simultaneous structural confirmation and quantification are desired. Its non-destructive nature also allows for sample recovery.
-
HPLC remains the method of choice for high-throughput screening and for the detection and quantification of trace-level impurities due to its generally higher sensitivity.
For comprehensive analytical validation, a combination of both techniques can provide orthogonal data, offering the highest level of confidence in the quality and purity of primary amide-containing pharmaceutical materials.
References
Navigating the Analysis of Methanediamine Dihydrochloride Reaction Products: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When working with a reactive species like methanediamine dihydrochloride, selecting the optimal analytical technique is critical for obtaining accurate and comprehensive results. This guide provides a comparative overview of mass spectrometry and other key analytical methods for the analysis of reaction products originating from this compound, supported by established experimental principles.
This compound serves as a stable source of the transient methanediamine, a valuable reagent in various synthetic applications, including the formation of aminals and other nitrogen-containing heterocycles. The analysis of its reaction products can be challenging due to the potential for complex mixtures and the inherent reactivity of the intermediates. This guide will delve into the utility of mass spectrometry and compare it with other powerful analytical tools, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry: A Powerful Tool for Identification and Structural Elucidation
Mass spectrometry (MS) is a cornerstone technique for the analysis of small molecules, offering exceptional sensitivity and detailed structural information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of methanediamine reaction products, each with its own set of advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. For many reaction products of methanediamine, derivatization is often necessary to increase volatility and improve chromatographic separation.
Strengths:
-
High Chromatographic Resolution: GC offers excellent separation of complex mixtures.
-
Rich Fragmentation Data: Electron Ionization (EI) provides reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.
-
High Sensitivity: GC-MS can detect and quantify trace amounts of analytes.
Limitations:
-
Derivatization Required: Many amine-containing products are not sufficiently volatile for direct GC analysis.
-
Thermal Degradation: Thermally labile products may decompose in the injector or column.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can analyze a wider range of compounds than GC-MS, including non-volatile and thermally labile molecules, often without the need for derivatization.
Strengths:
-
Broad Applicability: Suitable for a wide range of polar and non-polar compounds.
-
Soft Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are gentle ionization methods that often yield an intact molecular ion, simplifying molecular weight determination.
-
Direct Analysis: Often, no derivatization is required, simplifying sample preparation.
Limitations:
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte, affecting quantification.
-
Lower Resolution (for some instruments): Compared to GC, LC separations can sometimes be less efficient.
Comparative Analysis of Analytical Techniques
To provide a clear comparison, the following table summarizes the key performance characteristics of Mass Spectrometry (GC-MS and LC-MS), NMR Spectroscopy, and HPLC for the analysis of this compound reaction products.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Identification and quantification of volatile compounds | Identification and quantification of a wide range of compounds | Structural elucidation and quantification | Separation and quantification |
| Sample Type | Volatile, thermally stable (often requires derivatization) | Polar, non-polar, thermally labile | Soluble samples | Soluble samples |
| Sensitivity | High (pg-fg) | High (pg-fg) | Moderate (µg-mg) | Moderate (ng-µg) |
| Structural Info | High (fragmentation patterns) | High (fragmentation with MS/MS) | Very High (connectivity, stereochemistry) | Low (retention time) |
| Quantitative | Yes (with calibration) | Yes (with calibration, susceptible to matrix effects) | Yes (with internal standard) | Yes (with calibration) |
| Throughput | Moderate to High | High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of a hypothetical reaction between this compound and an aldehyde.
GC-MS Analysis Protocol (with Derivatization)
-
Reaction Quenching: Quench the reaction mixture with a suitable reagent to stop further reaction.
-
Extraction: Extract the organic products into an appropriate solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatization: To a dried aliquot of the extract, add a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine). Heat the mixture to complete the reaction.
-
Sample Preparation: Evaporate the excess reagent and redissolve the residue in a suitable solvent for GC injection.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
LC-MS Analysis Protocol
-
Reaction Quenching: Quench the reaction as described for GC-MS.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the initial mobile phase. Centrifuge or filter to remove any particulates.
-
LC-MS Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 50 to 800.
-
MS/MS: For structural confirmation, perform product ion scans on the molecular ions of interest.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a sufficient amount of the dried reaction product mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify proton environments and their couplings.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.
-
HPLC Analysis Protocol (with UV Detection)
-
Sample Preparation: Prepare the sample as described for LC-MS.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile. An ion-pairing reagent may be added for better peak shape of amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the products or their derivatives absorb. If products lack a chromophore, derivatization with a UV-active tag is necessary.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a potential reaction pathway and a general analytical workflow.
Caption: A simplified reaction pathway of this compound.
Caption: General analytical workflow for reaction product analysis.
Conclusion
The analysis of reaction products from this compound requires a strategic approach, with the choice of analytical technique depending on the specific goals of the study. Mass spectrometry, particularly LC-MS, offers a powerful and versatile platform for the identification and structural elucidation of a wide range of potential products. For volatile compounds, GC-MS remains an excellent choice, often providing detailed structural information through its characteristic fragmentation patterns. NMR spectroscopy is unparalleled for definitive structural assignment, while HPLC provides a robust method for separation and quantification. By understanding the strengths and limitations of each technique and employing the appropriate experimental protocols, researchers can confidently and accurately characterize the outcomes of their synthetic endeavors involving this compound.
A Comparative Guide to HPLC Purification and Analysis of Peptides Synthesized with Methanediamine Dihydrochloride
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of reagents can significantly influence not only the synthetic yield but also the complexity of downstream purification and analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for peptides synthesized using methanediamine dihydrochloride for C-terminal amidation, benchmarked against conventional on-resin cleavage and amidation methods. The supporting experimental data and protocols are based on established principles of peptide chemistry and chromatography.
Introduction to C-Terminal Amidation and the Role of this compound
The C-terminal amidation is a common post-translational modification in many biologically active peptides, enhancing their stability and activity. In synthetic peptides, this modification is often crucial for therapeutic efficacy. Traditionally, C-terminal amides are generated concurrently with cleavage from an amide resin (e.g., Rink Amide resin) during solid-phase peptide synthesis (SPPS).
This compound has emerged as a novel reagent for the synthesis of primary amides from active esters of amino acids and peptides.[1] This reagent acts as a slow-releasing source of ammonia, offering an alternative to the use of concentrated aqueous ammonia, thereby avoiding solubility issues and allowing for better stoichiometric control.[1] This guide explores the implications of using this reagent on the subsequent HPLC purification and analysis workflow.
Comparison of Synthetic and Purification Strategies
The choice of amidation strategy directly impacts the composition of the crude peptide mixture, which in turn dictates the optimal purification strategy.
| Feature | This compound Method | Conventional On-Resin Amidation (e.g., Rink Amide Resin) |
| Principle of Amidation | Post-cleavage amidation of a C-terminal active ester in solution.[1] | Concurrent cleavage and amidation from a specialized solid support. |
| Crude Peptide Purity | Purity is dependent on the efficiency of the active ester formation and subsequent amidation reaction. May introduce unique byproducts related to the reagent. | Generally high, but dependent on the efficiency of each coupling and deprotection step during SPPS. Common impurities include deletion and truncated sequences.[2] |
| Key Impurity Profile | Unreacted C-terminal acid, byproducts of the active ester, and potential side-products from this compound. | Truncated sequences, deletion sequences, and products of side-chain protecting group removal.[2] |
| Purification Complexity | May require optimization to resolve the target amidated peptide from the corresponding C-terminal acid, which can have very similar retention times in RP-HPLC. | Well-established protocols are available. The primary challenge is resolving the target peptide from closely related synthetic impurities.[2] |
Experimental Protocols
General Peptide Synthesis Workflow
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), which is the foundational method for generating the peptides discussed.
Figure 1. General workflow for solid-phase peptide synthesis (SPPS).
HPLC Purification and Analysis Workflow
The subsequent purification and analysis of the crude peptide, regardless of the synthesis method, generally follows the workflow depicted below.
Figure 2. General workflow for HPLC purification and analysis of synthetic peptides.
Detailed HPLC Protocol
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[2] The following is a representative protocol that can be adapted for both analytical and preparative scale purification.
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
2. Column:
-
Analytical: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Preparative: C18 stationary phase, 21.2 mm x 150 mm, 5 µm particle size.
3. HPLC Conditions:
-
Flow Rate (Analytical): 1.0 mL/min.
-
Flow Rate (Preparative): 20 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for method development.
4. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.
5. Data Analysis:
-
The target peptide is identified by its retention time and confirmed by mass spectrometry. Purity is calculated based on the area of the main peak relative to the total peak area in the chromatogram.
Performance Comparison: HPLC vs. Alternative Methods
While RP-HPLC is the gold standard, other techniques offer advantages in specific scenarios. Flash chromatography, for instance, can be a time- and solvent-saving alternative for initial crude purification before a final HPLC polishing step.
| Parameter | Preparative HPLC | Flash Chromatography |
| Purification Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
| Resolution | Higher | Lower |
| Typical Purity Achieved | >95% | 85-90% (can be higher) |
| Sample Recovery | Generally high | Generally high |
Advanced and Alternative Purification Technologies
For large-scale and more sustainable peptide purification, several advanced techniques are gaining prominence.
-
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This technology offers a significant improvement over traditional single-column batch purification by reducing solvent consumption by over 30% and increasing yields by approximately 10%.[2]
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and is particularly useful as an orthogonal purification step to RP-HPLC, especially for highly charged peptides.[1]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective for removing very small or very large impurities.[1]
Logical Relationship of Purification Choices
The selection of a purification strategy is a multi-step process that depends on the initial crude purity and the desired final purity of the peptide.
Figure 3. Decision tree for selecting a peptide purification strategy.
Conclusion
The use of this compound for C-terminal amidation presents a viable alternative to conventional on-resin methods. While this approach may introduce a different impurity profile, specifically the potential for the corresponding C-terminal acid, standard RP-HPLC protocols are well-suited for the purification of the target amidated peptide. Method development should focus on optimizing the gradient to achieve baseline separation between the amide and acid forms. For challenging separations or large-scale production, a multi-step purification strategy incorporating orthogonal techniques like ion-exchange chromatography or more advanced systems such as MCSGP should be considered to achieve the high purity required for research and therapeutic applications.
References
A Comparative Cost-Benefit Analysis of Methanediamine Dihydrochloride in Large-Scale Synthesis
For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the selection of appropriate reagents is a critical decision that significantly influences process efficiency, cost-effectiveness, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of methanediamine dihydrochloride, a versatile reagent often employed as a formaldehyde equivalent and in amidation reactions. Its performance is objectively compared with viable alternatives, supported by available data, to empower informed decision-making in process development and manufacturing.
Executive Summary
This compound offers a stable, solid alternative to gaseous formaldehyde and finds utility in specific amidation protocols. However, a thorough cost-benefit analysis for large-scale applications necessitates a careful comparison with other commercially available formaldehyde surrogates and amidation reagents. Key alternatives include paraformaldehyde and hexamethylenetetramine as formaldehyde equivalents, and a wide array of coupling reagents for amidation. The optimal choice depends on the specific synthetic transformation, scale of operation, cost constraints, and safety and environmental policies. While this compound provides handling advantages over gaseous formaldehyde, its cost-effectiveness on an industrial scale requires careful evaluation against more established and potentially more economical alternatives.
Performance Comparison at a Glance
As a Formaldehyde Equivalent
| Feature | This compound | Paraformaldehyde | Hexamethylenetetramine | Diethoxymethane |
| Primary Use | Source of formaldehyde or methylene bridge | Source of formaldehyde | Source of formaldehyde and ammonia | Source of formaldehyde |
| Typical Form | Crystalline solid | White powder | Crystalline solid | Liquid |
| Estimated Bulk Price (USD/kg) | >100 (estimated) | ~2-5 | ~1.5-3 | ~2-4 |
| Typical Yield | Application-dependent, moderate to high | High | High | High |
| Key Cost Driver | Starting material purity and synthesis complexity | Price of methanol | Price of formaldehyde and ammonia | Price of formaldehyde and ethanol |
| Safety Concerns | Skin, eye, and respiratory irritant[1][2] | Toxic by inhalation and ingestion, suspected carcinogen[3] | Flammable solid, skin and eye irritant | Highly flammable liquid, eye irritant |
| Byproducts | Amine hydrochlorides | Water | Water | Ethanol |
| Process Simplicity | Generally straightforward, requires base for liberation of the free amine | Requires depolymerization (heat or base)[3][4][5] | Stable, decomposes under acidic conditions to release formaldehyde and ammonia[6][7] | Requires acid catalysis to release formaldehyde[8][9] |
In Amidation Reactions
| Feature | This compound | Standard Coupling Reagents (e.g., DCC, EDC, HATU) | Thionyl Chloride/Oxalyl Chloride |
| Primary Use | Direct amidation of activated esters | General amide bond formation from carboxylic acids | Conversion of carboxylic acids to acyl chlorides for amidation |
| Typical Form | Crystalline solid | Solids | Liquids |
| Estimated Bulk Price (USD/kg) | >100 (estimated) | Varies widely (e.g., DCC ~10-20, HATU >100) | ~1-5 |
| Typical Yield | Moderate to high | High to very high | High to very high |
| Key Cost Driver | Synthesis complexity | Reagent complexity and manufacturing scale | Low-cost starting materials |
| Safety Concerns | Skin, eye, and respiratory irritant[1][2] | Potent allergens (DCC), potentially explosive (HATU), toxic byproducts | Highly corrosive, toxic gases produced (HCl, SO2, CO) |
| Byproducts | Stoichiometric salts | Urea derivatives, phosphonium salts, etc. | HCl, SO2, CO, CO2 |
| Process Simplicity | One-step for activated esters | Can require careful temperature control and removal of byproducts | Requires handling of highly reactive intermediates |
Detailed Experimental Protocols
Detailed large-scale experimental protocols are often proprietary. The following represent generalized procedures based on literature and common laboratory practices, which would require significant optimization for industrial-scale implementation.
Protocol 1: Large-Scale Amidation using this compound (General Procedure)
-
Reaction Setup: A suitable glass-lined or stainless steel reactor is charged with the activated ester substrate and an appropriate solvent (e.g., dioxane, DMF).
-
Reagent Addition: this compound (1.0-1.2 equivalents) is added to the reactor.
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0-2.5 equivalents), is added portion-wise to the stirred reaction mixture to liberate the free methanediamine in situ.
-
Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., HPLC, TLC) until completion. The reaction temperature is typically maintained between room temperature and 50 °C.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the precipitated amine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated to afford the crude primary amide.
-
Purification: The crude product is purified by recrystallization or chromatography.
Protocol 2: Large-Scale Formaldehyde Generation from Paraformaldehyde
-
Reaction Setup: A reactor equipped with a heating mantle, a mechanical stirrer, and a condenser is charged with a suitable solvent (e.g., water, PBS)[3][4].
-
Depolymerization: Paraformaldehyde is added to the solvent. The suspension is heated to 60-70 °C with vigorous stirring.
-
pH Adjustment: For aqueous solutions, a few drops of a base (e.g., NaOH) are added to facilitate the depolymerization and dissolution of paraformaldehyde, resulting in a clear formaldehyde solution[3][4]. For anhydrous applications, the paraformaldehyde is heated to generate gaseous formaldehyde, which is then passed into a cold solvent[5].
-
Usage: The resulting formaldehyde solution is then used in the subsequent synthetic step.
Protocol 3: Large-Scale Synthesis using Hexamethylenetetramine as a Formaldehyde Source (Duff Reaction Example)
-
Reaction Setup: A reactor is charged with the aromatic substrate (e.g., phenol), hexamethylenetetramine (1.2-1.5 equivalents), and a suitable solvent (e.g., glycerol, acetic acid).
-
Acid Addition: An acid catalyst, such as boric acid or trifluoroacetic acid, is added to the mixture.
-
Heating: The reaction mixture is heated to 100-150 °C for several hours. The hexamethylenetetramine decomposes in the acidic medium to provide formaldehyde in situ.
-
Hydrolysis: After the initial reaction, the mixture is cooled and then hydrolyzed with aqueous acid (e.g., HCl) to liberate the formylated product.
-
Work-up and Isolation: The product is isolated by extraction with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by distillation, recrystallization, or chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described processes.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocol for Making a 4% Formaldehyde Solution in PBS: R&D Systems [rndsystems.com]
- 4. Paraformaldehyde Solution (8%) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. DIETHOXYMETHANE | 462-95-3 [chemicalbook.com]
assessing the racemization level in peptide synthesis with methanediamine dihydrochloride
The stereochemical integrity of synthetic peptides is paramount for their biological activity and therapeutic efficacy. For researchers, scientists, and drug development professionals, the loss of chiral purity at the α-carbon of an amino acid during peptide bond formation—a phenomenon known as racemization—can lead to the generation of diastereomeric impurities. These impurities are often difficult to separate and can significantly alter the peptide's intended function. This guide provides an objective comparison of common anti-racemization strategies and analytical methods for quantifying the extent of this undesirable side reaction, supported by experimental data and detailed protocols.
The Mechanism of Racemization
Racemization during peptide synthesis primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate.[1][2] The activated carboxylic acid of an N-protected amino acid can cyclize to form this intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. A subsequent nucleophilic attack by the amine component can then occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.[1][3]
Comparison of Anti-Racemization Strategies in Peptide Coupling
The choice of coupling reagents, additives, and bases is critical in minimizing racemization. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1][4] The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a key strategy to suppress oxazolone formation.[1][4][5][6] These additives react with the activated intermediate to form an active ester that is less prone to racemization.[2]
Uronium/aminium salt reagents, such as HATU and HCTU, generally offer faster coupling rates, which reduces the time the activated amino acid is susceptible to epimerization.[1] However, their use requires a base, and the choice of base is crucial. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase racemization, while weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[2][4][6]
Certain amino acids, particularly histidine (His) and cysteine (Cys), are highly susceptible to racemization.[1][5] The following table summarizes the percentage of D-isomer formation (racemization) for the coupling of Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH using various coupling reagent and additive combinations.
| Coupling Reagent/Additive | Base | % D-Isomer (Fmoc-His(Trt)-OH) | % D-Isomer (Fmoc-Cys(Trt)-OH) | Reference |
| HATU | NMM | High (>10%) | ~5-10% | [1] |
| HBTU | DIPEA | ~5-10% | ~2-5% | [2] |
| DIC/HOBt | - | ~2.5% | <1% | [4] |
| DIC/Oxyma | - | ~1.8% | Negligible | [1] |
| DEPBT | DIPEA | <1% | <0.5% | [7] |
Analytical Methods for Quantifying Racemization
Several analytical techniques can be employed to detect and quantify the level of racemization in a synthetic peptide. The choice of method depends on factors like required sensitivity, available instrumentation, and whether the intact peptide or its constituent amino acids will be analyzed.
| Analytical Method | Principle | Sample Preparation | Sensitivity | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase (CSP) or separation of diastereomers on an achiral column after derivatization.[8] | Intact peptide or hydrolyzed and derivatized amino acids. | Good to Excellent (as low as 0.05%).[8] | High resolution, widely available, can analyze intact peptide.[8][9] | Requires specialized chiral columns, method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile, derivatized amino acid enantiomers on a chiral capillary column.[10][11][12] | Peptide hydrolysis followed by derivatization to form volatile esters/amides.[10][13] | Excellent, high sensitivity with MS detection.[10][11] | High resolution, accurate quantification with MS.[11] | Destructive (requires hydrolysis), derivatization can be complex, not suitable for intact peptides. |
| NMR Spectroscopy | Distinguishing enantiomers/diastereomers through chemical shift differences induced by chiral solvating or derivatizing agents.[8][14] | Dissolution of peptide in a suitable solvent, potentially with a chiral auxiliary. | Generally lower than HPLC or GC.[8] | Non-destructive, provides structural information.[15][16][17] | Lower sensitivity, requires higher sample concentrations, can be complex to interpret.[8] |
| Enzymatic Assays | Use of stereospecific enzymes (e.g., aminopeptidases) that only digest one enantiomer. The undigested enantiomer is then quantified.[18] | Enzymatic digestion of the peptide. | High, depends on the enzyme's specificity. | High specificity, can be used for complex mixtures. | Enzyme availability and specificity can be limiting, may not be applicable to all sequences.[18][19][20] |
Experimental Protocols
Protocol 1: Peptide Coupling with Minimized Racemization (DIC/Oxyma)
This protocol describes a manual solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Nα-Fmoc-protected amino acid and 3 equivalents of Oxyma in DMF.
-
Coupling: Add 3 equivalents of DIC to the amino acid/Oxyma solution and immediately transfer the mixture to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Racemization Analysis by Chiral HPLC (Post-Hydrolysis)
This method involves the hydrolysis of the peptide and subsequent analysis of the amino acid enantiomers.
-
Peptide Hydrolysis: Place the peptide sample (approx. 1 mg) in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. To correct for hydrolysis-induced racemization, 6 M DCl in D₂O can be used.[10]
-
Sample Preparation: After hydrolysis, cool the sample, open the tube, and evaporate the acid to dryness. Re-dissolve the amino acid hydrolysate in 0.1 M HCl.
-
Derivatization (Optional but common): React the hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers that can be separated on a standard reversed-phase column.
-
HPLC Analysis:
-
Column: Chiral Stationary Phase (CSP) column (e.g., CROWNPAK CR-I(+)) or a standard C18 column if derivatized.
-
Mobile Phase: Isocratic or gradient elution with a suitable buffer system (e.g., perchloric acid solution for CSP, or acetonitrile/water gradient for C18).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 210 nm (for underivatized amino acids) or at the chromophore's absorbance maximum for derivatized ones.
-
-
Data Analysis: Identify the D- and L-isomer peaks based on the retention times of standard amino acids. Calculate the percentage of racemization by comparing the peak area of the D-isomer to the total area of both D- and L-isomer peaks.
Protocol 3: Racemization Analysis by GC-MS (Post-Hydrolysis)
This protocol outlines the steps for analyzing amino acid enantiomers using Gas Chromatography-Mass Spectrometry.
-
Peptide Hydrolysis: Perform acid hydrolysis as described in the HPLC protocol (Protocol 2, Step 1). Using deuterated reagents (6 M DCl in D₂O) is highly recommended to correct for racemization induced during this step.[10]
-
Derivatization:
-
Esterification: Add an acidic alcohol (e.g., 3 M HCl in isopropanol) to the dried hydrolysate and heat to form isopropyl esters.
-
Acylation: Evaporate the alcohol and add an acylating agent (e.g., trifluoroacetic anhydride) to acylate the amino groups.
-
Evaporate the excess reagent and redissolve the derivatized amino acids in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Injection: Inject 1 µL of the derivatized sample.
-
Oven Program: Use a temperature gradient to separate the derivatized amino acids (e.g., start at 80°C, ramp to 200°C).
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect characteristic fragment ions for each amino acid derivative, enhancing sensitivity and specificity.[10][21]
-
-
Data Analysis: Determine the extent of racemization by comparing the integrated peak areas of the D- and L-enantiomers in the extracted ion chromatograms.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enantiomer Identification In Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminomethylating Agents for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the introduction of an aminomethyl group (-CH2NR2) into a molecule is a critical synthetic transformation. This functional group can significantly influence a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of common aminomethylating agents, focusing on the Mannich reaction, the Delepine reaction, and the Eschweiler-Clarke reaction. We present a summary of their performance, supported by experimental data, detailed protocols, and visual representations of reaction workflows and a relevant biological signaling pathway.
Performance Comparison of Aminomethylating Agents
The choice of an aminomethylating agent is dictated by several factors, including the nature of the substrate, the desired product (primary, secondary, or tertiary amine), and the required reaction conditions. Below is a comparative overview of the three key methods.
| Reaction | Aminomethylating Agent(s) | Typical Substrate | Product | Key Advantages | Key Disadvantages |
| Mannich Reaction | Formaldehyde and a primary or secondary amine | Active hydrogen compounds (ketones, aldehydes, indoles, etc.) | β-amino carbonyl compounds (Mannich bases) | Versatile, one-pot reaction, forms C-C bonds. | Can require harsh conditions, may produce byproducts[1]. |
| Delepine Reaction | Hexamethylenetetramine followed by acid hydrolysis | Alkyl or benzyl halides | Primary amines | Selective synthesis of primary amines, mild conditions[2][3]. | Use of toxic solvents (e.g., chloroform), poor atom economy[3]. |
| Eschweiler-Clarke Reaction | Formaldehyde and formic acid | Primary or secondary amines | Tertiary amines | Avoids the formation of quaternary ammonium salts, high yields[4][5]. | Limited to methylation, requires excess reagents. |
Quantitative Comparison of Yields:
| Reaction | Substrate | Product | Yield (%) | Reference |
| Mannich Reaction | Indole, Formaldehyde, Dimethylamine | Gramine | 95.6 - 98.1% | [6] |
| Mannich Reaction | Indole, Formaldehyde, various secondary amines (with ZnCl2) | Gramine derivatives | 58 - 98% | [7][8] |
| Delepine Reaction | 2-Phenacyl bromide | 2-Amino-1-phenylethan-1-one (initial step) | 97% | [2] |
| Gabriel Synthesis (for comparison) | 2-Phenacyl bromide | 2-Amino-1-phenylethan-1-one (initial step) | 81% | [2] |
| Reductive Amination | 2-Cl-benzaldehyde, Dimethylamine (with PdCu/C catalyst) | N,N-dimethyl(2-chlorophenyl)methanamine | 98% | [3] |
Modern Alternatives to the Classical Mannich Reaction
To overcome the limitations of the traditional Mannich reaction, such as harsh conditions and the generation of byproducts, modern variations have been developed. A significant advancement is the use of pre-formed, stable iminium salts, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide). This approach offers greater control, milder reaction conditions, and often results in higher yields.
Experimental Protocols
Detailed methodologies for key aminomethylation reactions are provided below.
Protocol 1: Synthesis of Gramine via the Mannich Reaction[1]
This protocol describes the synthesis of Gramine, an alkaloid, from indole, formaldehyde, and dimethylamine.
Materials:
-
Indole
-
40% aqueous solution of dimethylamine
-
35% aqueous solution of formaldehyde
-
Glacial acetic acid
-
Crushed ice
-
30% aqueous sodium hydroxide solution
-
Acetone
Procedure:
-
Dissolve 8.6 mmol of indole in 20 ml of glacial acetic acid.
-
Add 3.0 ml of 40% aqueous dimethylamine solution. The mixture will become warm.
-
Cool the mixture to 30°C and add 2 ml of 35% aqueous formaldehyde with stirring.
-
Let the mixture stand for 60 minutes.
-
Pour the solution onto approximately 100 g of crushed ice.
-
While stirring vigorously, make the mixture alkaline by the careful addition of about 45 ml of 30% sodium hydroxide solution, ensuring the presence of excess ice at all times.
-
Once precipitation is complete, allow the remaining ice to melt.
-
Collect the precipitate by suction filtration and wash with distilled water until the washings are neutral.
-
Dry the product under suction and then in a vacuum desiccator over anhydrous calcium chloride.
-
The crude product can be recrystallized from a minimum volume of hot acetone.
Experimental workflow for the synthesis of Gramine.
Protocol 2: General Procedure for Primary Amine Synthesis via the Delepine Reaction[3][7]
This reaction allows for the selective synthesis of primary amines from alkyl or benzyl halides.
Materials:
-
Alkyl or benzyl halide
-
Hexamethylenetetramine
-
Chloroform (or a greener alternative like dimethyl carbonate)
-
Concentrated ethanolic hydrochloric acid
Procedure:
-
Quaternary Salt Formation: Dissolve the alkyl or benzyl halide in chloroform. Add an equimolar amount of hexamethylenetetramine. The quaternary ammonium salt typically precipitates from the solution and can be collected by filtration.
-
Hydrolysis: Reflux the isolated quaternary ammonium salt in concentrated ethanolic hydrochloric acid. This step cleaves the salt to yield the primary amine hydrochloride, along with formaldehyde (as its diethyl acetal) and ammonium chloride.
-
Isolation: After the reaction is complete, the primary amine can be isolated from the reaction mixture, often as its hydrochloride salt.
General workflow for the Delepine reaction.
Protocol 3: General Procedure for Tertiary Amine Synthesis via the Eschweiler-Clarke Reaction[5]
This reaction is a reductive amination that methylates primary or secondary amines to tertiary amines.
Materials:
-
Primary or secondary amine
-
Formaldehyde (aqueous solution)
-
Formic acid
Procedure:
-
Reaction Setup: In a suitable flask, combine the primary or secondary amine with an excess of both formaldehyde and formic acid.
-
Heating: Heat the reaction mixture, typically near boiling, until the reaction is complete. The progress can be monitored by techniques such as TLC or GC-MS.
-
Workup: After completion, the reaction mixture is cooled. The excess formic acid and formaldehyde are typically removed by neutralization with a base and subsequent extraction with an organic solvent.
-
Purification: The crude tertiary amine is then purified, often by distillation or chromatography.
General workflow for the Eschweiler-Clarke reaction.
Application in Drug Development: Targeting the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of proteins that relays signals from the cell surface to the DNA in the nucleus, controlling fundamental cellular processes such as proliferation, differentiation, and survival.[9] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making its components, such as MEK1 and MEK2, attractive targets for therapeutic intervention.[10][11]
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2.[12] The synthesis of Trametinib and its analogs often involves the introduction of key functional groups that can be achieved through various synthetic strategies, including those that may involve aminomethylation or related C-N bond-forming reactions to build the complex heterocyclic core.[12][13][14]
The diagram below illustrates the MAPK/ERK signaling pathway and the point of intervention by MEK inhibitors like Trametinib.
MAPK/ERK signaling pathway and inhibition by Trametinib.
References
- 1. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Polyamine Structures for Biomedical Applications
For researchers, scientists, and drug development professionals, the synthesis of well-defined polyamines is a critical step in the creation of effective and safe delivery vehicles for genetic material and drugs. This guide provides an objective comparison of prevalent synthesis methods for polymers with polyamine-like structures, supported by experimental data and detailed protocols.
The direct polymerization of methanediamine dihydrochloride is not a commonly documented method for synthesizing well-defined linear polyamines for biomedical applications. Instead, researchers have turned to a variety of other synthetic strategies to create polymers with primary, secondary, or tertiary amine functionalities in their backbone or as pendant groups. These methods offer varying degrees of control over molecular weight, architecture, and functionality, which in turn influences their performance in applications such as gene delivery.
This guide will compare four key synthetic approaches:
-
Step-Growth Polymerization of Formaldehyde and Diamines: A classical method for creating polymers with amine and methylene groups in the backbone.
-
Cationic Ring-Opening Polymerization (CROP) of Aziridines: A versatile technique for producing linear or branched polyamines.
-
Hydrolysis of Precursor Polymers: An indirect route that leverages the polymerization of a precursor polymer followed by chemical modification to yield the desired polyamine.
-
Ring-Opening Metathesis Polymerization (ROMP) of Amine-Functionalized Monomers: A powerful method for synthesizing polymers with complex architectures and functional groups.
Performance Comparison
The choice of synthesis method significantly impacts the properties of the resulting polyamine, which in turn affects its suitability for biomedical applications. The following table summarizes key performance indicators for polyamines synthesized via the different methods.
| Synthesis Method | Typical Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Cytotoxicity | Transfection Efficiency |
| Step-Growth Polymerization (Formaldehyde + Diamine) | Moderate to High | Broad range, difficult to control | High (>2.0)[1] | Can be high, depends on residual monomers | Variable |
| Cationic Ring-Opening Polymerization (Aziridines) | High | Controllable (low to high) | Narrow to broad (1.1 - 2.5) | Moderate to high, dependent on MW and branching | Generally high |
| Hydrolysis of Precursor Polymers (e.g., Poly(2-oxazoline)s) | High (for hydrolysis step) | Well-controlled by precursor polymerization | Narrow (typically <1.3) | Generally lower than branched PEI | Good to excellent |
| Ring-Opening Metathesis Polymerization (ROMP) | High | Well-controlled | Narrow (typically <1.2)[2] | Variable, can be tailored by monomer design | Promising, depends on structure |
Experimental Protocols
Step-Growth Polymerization of a Linear Polyamidoamine
This protocol describes the synthesis of a linear polyamidoamine by interfacial polycondensation of a diamine and a diacid chloride.[3][4]
Materials:
-
Endogenous polyamine (e.g., spermidine, spermine), with secondary amines protected (e.g., with Boc groups)
-
Sebacoyl dichloride
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Hydrochloric acid (HCl) for deprotection
Procedure:
-
An aqueous solution of the protected polyamine and sodium hydroxide is prepared.
-
A solution of sebacoyl dichloride in chloroform is carefully layered on top of the aqueous solution.
-
The polymer film that forms at the interface is continuously removed by winding it onto a stirring rod.
-
The resulting polymer is washed thoroughly with water and dried.
-
The protecting groups on the secondary amines are removed by hydrolysis in a chloroform solution in the presence of hydrochloric acid.
-
The final polyamidoamine is isolated and purified.
Characterization:
-
¹H NMR and FTIR: To confirm the polymer structure and the removal of protecting groups.[3]
-
Viscometry: To estimate the average viscosity molecular weight.[4]
Cationic Ring-Opening Polymerization (CROP) of Aziridine
This protocol outlines the synthesis of branched polyethyleneimine (bPEI) by CROP of aziridine.[5][6]
Materials:
-
Aziridine (monomer)
-
Acid catalyst (e.g., Brønsted or Lewis acid)
-
Solvent (e.g., water or organic solvent)
Procedure:
-
Aziridine is polymerized in the presence of an acid catalyst in a suitable solvent. The reaction is typically carried out at elevated temperatures.
-
The polymerization proceeds via a chain-growth mechanism, but chain transfer reactions lead to a branched structure.
-
The reaction is terminated by adding a base to neutralize the acidic catalyst.
-
The resulting branched polyethylenimine is purified by dialysis or precipitation.
Characterization:
-
¹H NMR: To confirm the branched structure.
-
GPC/SEC: To determine the molecular weight and polydispersity.
Hydrolysis of Poly(2-ethyl-2-oxazoline) to Linear Polyethylenimine
This protocol describes the synthesis of linear polyethylenimine (l-PEI) by acidic hydrolysis of a poly(2-oxazoline) precursor.[7][8][9][10]
Materials:
-
Poly(2-ethyl-2-oxazoline) (PEtOx)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
PEtOx is synthesized via living cationic polymerization of 2-ethyl-2-oxazoline, which allows for good control over molecular weight and a narrow PDI.[8]
-
The purified PEtOx is dissolved in an aqueous HCl solution.
-
The solution is heated under reflux for a specified time to achieve the desired degree of hydrolysis. The extent of hydrolysis can be monitored by ¹H-NMR.[7][8]
-
After cooling, the solution is neutralized with NaOH to precipitate the linear PEI.
-
The l-PEI is collected, washed, and dried.
Characterization:
-
¹H NMR: To determine the degree of hydrolysis by comparing the integrals of the signals corresponding to the remaining acetyl groups and the polyethyleneimine backbone.[8]
-
GPC/SEC (in an appropriate eluent like hexafluoroisopropanol): To analyze the molecular weight and PDI of the resulting l-PEI.[7]
Ring-Opening Metathesis Polymerization (ROMP) of an Amine-Functionalized Norbornene
This protocol details the synthesis of a polyamine via ROMP of an exo-N-(Boc-aminopropyl)-norbornene-imide monomer, followed by deprotection.
Materials:
-
exo-N-(Boc-aminopropyl)-norbornene-imide (monomer)
-
Grubbs' third-generation catalyst
-
Dichloromethane (DCM, solvent)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
The monomer is dissolved in anhydrous DCM.
-
A solution of Grubbs' catalyst in DCM is added to the monomer solution under an inert atmosphere.
-
The polymerization is allowed to proceed at room temperature.
-
The reaction is terminated by the addition of ethyl vinyl ether.
-
The polymer is precipitated in cold methanol and dried.
-
The Boc protecting group is removed by treating the polymer with TFA in DCM.
-
The final amine-functionalized polymer is isolated after removal of the solvent and TFA.
Characterization:
-
¹H NMR: To confirm the polymer structure and the removal of the Boc protecting group.
-
GPC/SEC: To determine the number-average molecular weight (Mn) and PDI. The Mn can be controlled by the monomer-to-initiator ratio.[2]
Mandatory Visualizations
Signaling Pathway: Polyamine-Mediated Gene Delivery
Polyamines are effective gene delivery vectors primarily due to their cationic nature, which allows them to condense negatively charged nucleic acids (DNA, RNA) into nanoparticles called polyplexes. A key mechanism for their efficacy is the "proton sponge" effect, which facilitates endosomal escape.
Caption: Mechanism of polyamine-mediated gene delivery via the proton sponge effect.
Experimental Workflow: Synthesis and Characterization of Polyamines
This diagram illustrates a general workflow for the synthesis, purification, and characterization of polyamines for biomedical evaluation.
Caption: General workflow for polyamine synthesis and evaluation.
References
- 1. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Full and partial hydrolysis of poly(2-oxazoline)s and the subsequent post-polymerization modification of the resulting polyethylenimine (co)polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Spectroscopic Comparison of Methanediamine Dihydrochloride Reaction Intermediates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction dynamics for the synthesis of methanediamine dihydrochloride is crucial for process optimization and impurity profiling. This guide provides a comparative analysis of spectroscopic techniques for monitoring the reaction intermediates, supported by experimental data and detailed protocols.
The synthesis of this compound from formaldehyde and ammonia in the presence of hydrochloric acid is a seemingly straightforward reaction that proceeds through a series of transient and complex intermediates. The ability to identify and characterize these intermediates is paramount for controlling the reaction, maximizing yield, and ensuring the purity of the final product. This guide explores the application of various spectroscopic methods for the in-situ monitoring and characterization of these reactive species.
Proposed Reaction Pathway and Key Intermediates
The reaction of formaldehyde with ammonia is known to be complex, with the final product being highly dependent on the reaction conditions. In an acidic aqueous environment, the reaction is proposed to proceed through the following key intermediates before the formation of methanediamine, which is then trapped as its stable dihydrochloride salt.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methanediamine Dihydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of methanediamine dihydrochloride, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2] For handling spills, Tyvek-type disposable sleeves or clothing are recommended.[1]
-
Respiratory Protection: In case of inadequate ventilation or when dust may be generated, use a suitable respirator.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated containers must be managed as hazardous waste through an approved waste disposal facility.[2][5] Do not dispose of this chemical in regular trash or down the drain.[5]
1. Waste Collection:
-
Collect all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) as hazardous waste.[5]
2. Containment:
-
Place all collected waste into a designated, clearly labeled, and sealable hazardous waste container to prevent leaks or spills.[5]
3. Spill Management:
-
In the event of a small spill, dampen the solid material with water.[1]
-
Carefully transfer the dampened material into a suitable container for disposal.[1]
-
Use absorbent paper dampened with water to clean up any remaining residue.[1]
-
Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[1]
-
Wash the contaminated area with a soap and water solution.[1]
-
Do not re-enter the area until it has been verified as clean by a safety officer or other responsible person.[1]
4. Final Disposal:
-
Arrange for the collection and disposal of the sealed hazardous waste container through a licensed and approved waste disposal plant.[2][5]
-
Ensure compliance with all local, state, and federal regulations for hazardous chemical waste disposal.[5]
Hazard Summary
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
